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  • Product: (4-(Methylsulfonyl)phenyl)hydrazine
  • CAS: 877-66-7

Core Science & Biosynthesis

Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of (4-(Methylsulfonyl)phenyl)hydrazine Derivatives

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals The (4-(methylsulfonyl)phenyl)hydrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The (4-(methylsulfonyl)phenyl)hydrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous derivatives with significant therapeutic potential. These compounds have demonstrated a broad spectrum of biological activities, most notably as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules. It is designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to advance the exploration of this chemical class.

Anticancer Activity

Derivatives of (4-(methylsulfonyl)phenyl)hydrazine, particularly those incorporating a pyrazole ring, have shown potent cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms underlying their anticancer activity include the inhibition of key protein kinases involved in tumor progression and the induction of apoptosis.

Quantitative Cytotoxicity Data

The in vitro anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for representative compounds against various cancer cell lines.

Table 1: Cytotoxicity of Pyrazoline Derivatives Linked to a 4-Methylsulfonylphenyl Scaffold

CompoundHL-60 (Leukemia) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)Reference
18c 8.4316.2012.54
18g 10.4311.74.07
18h 8.9912.47.18
Imatinib (Ref.) 13.90>100>100

Table 2: Cytotoxicity of Pyrazole Sulfonamide Derivatives

CompoundMCF-7 (Breast Cancer) IC50 (µM)Reference
5b 5.21 (Normoxia), 3.50 (Hypoxia)
Doxorubicin (Ref.) 11.58 (Normoxia), 2.72 (Hypoxia)

Antimicrobial Activity

(4-(Methylsulfonyl)phenyl)hydrazine derivatives have also been investigated for their activity against a range of pathogenic bacteria and fungi. Their efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Pyrazole Sulfonamide and Related Derivatives

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)A. niger MIC (µg/mL)C. albicans MIC (µg/mL)Reference
21a 62.562.512562.52.97.8
Chloramphenicol (Ref.) 125125125125--
Clotrimazole (Ref.) ----7.87.8

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A significant body of evidence points to the inhibition of receptor tyrosine kinases (RTKs) such as EGFR, HER2, and VEGFR2 as a key mechanism of action for the anticancer effects of these compounds. B[1][2]y blocking the ATP-binding site of these kinases, the derivatives inhibit downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. This inhibition ultimately leads to cell cycle arrest and the induction of apoptosis.

The induction of apoptosis is a central mechanism for the anticancer activity of these derivatives. T[1]reatment with these compounds leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, as well as the activation of caspases 3 and 9.

[1]#### 3.1. Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by (4-(methylsulfonyl)phenyl)hydrazine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K Proliferation Cell Proliferation & Survival VEGFR2->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative (4-(Methylsulfonyl)phenyl) hydrazine Derivative Derivative->EGFR Inhibits Derivative->HER2 Inhibits Derivative->VEGFR2 Inhibits

Figure 1. Inhibition of Receptor Tyrosine Kinase (RTK) Signaling Pathways.

G cluster_stimulus Apoptotic Stimulus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Derivative (4-(Methylsulfonyl)phenyl) hydrazine Derivative Bax Bax Derivative->Bax Promotes Bcl2 Bcl-2 Derivative->Bcl2 Inhibits CytochromeC Cytochrome c Bax->CytochromeC Release Apaf1 Apaf-1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates ActiveCaspase9 Caspase-9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleaves ActiveCaspase3 Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Bcl2->Bax Inhibits CytochromeC->Apaf1

Figure 2. Induction of the Intrinsic Apoptosis Pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of (4-(methylsulfonyl)phenyl)hydrazine derivatives.

General Synthesis of Pyrazole Derivatives

A common route for the synthesis of pyrazole-sulfonamide derivatives involves the condensation of a chalcone with a hydrazine derivative.

// Edges Chalcone -> Solvent; Hydrazine -> Solvent; Solvent -> Heat; Heat -> Product; }```

Figure 3. General Synthesis Workflow for Pyrazole Derivatives.

Protocol:

  • Chalcone Preparation: Chalcones are typically synthesized via a Claisen-Schmidt condensation of an appropriate substituted acetophenone with a substituted benzaldehyde in the presence of a base (e.g., aqueous KOH in ethanol).

  • Cyclization Reaction:

    • To a solution of the chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add (4-(methylsulfonyl)phenyl)hydrazine hydrochloride (1-1.2 equivalents).

    • The reaction mixture is refluxed for a period of 4-8 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

    • The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried.

    • Purification is typically achieved by recrystallization from an appropriate solvent system.

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

[3][4][5][6]Protocol:

  • Cell Seeding:

    • Harvest cells from culture and perform a viable cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility - Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

[7][8][9][10][11]Protocol:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture of the test microorganism on a suitable agar plate, pick several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this standardized suspension in broth to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well, bringing the total volume to 200 µL. This also halves the concentration of the compound in each well to the final desired test concentrations.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

[1][2][12][13][14][15][16][17][18][19][20][21][22]Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA).

    • Prepare stock solutions of the purified recombinant kinase (e.g., EGFR, VEGFR2, HER2), a specific peptide substrate, and ATP in the kinase buffer.

    • Prepare a serial dilution of the test inhibitor in the kinase buffer.

  • Assay Procedure:

    • In a microplate (e.g., 384-well), add the kinase, peptide substrate, and inhibitor solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of ADP produced or the amount of phosphorylated substrate. This is often done using luminescence-based detection kits (e.g., ADP-Glo™) according to the manufacturer's protocol.

    • The luminescent signal is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, and cleaved caspases.

[23][24][25]Protocol:

  • Protein Extraction:

    • Treat cancer cells with the test compound for a specified duration.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.

Conclusion

(4-(Methylsulfonyl)phenyl)hydrazine derivatives represent a versatile and highly promising class of compounds with significant potential in the development of new anticancer and antimicrobial therapies. Their ability to be readily synthesized and modified allows for the exploration of structure-activity relationships to optimize their potency and selectivity. The mechanisms of action, primarily through kinase inhibition and apoptosis induction, are well-established paradigms in cancer therapy. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development of these important therapeutic agents.

References

Exploratory

InChIKey ZHYAENSFCNMJQQ-UHFFFAOYSA-N properties

Pinpointing Chemical Identity I've zeroed in on the InChIKey to identify the associated compound. Now, the main focus is gathering its physicochemical, pharmacological, and toxicological data.

Back to Product Page

Author: BenchChem Technical Support Team. Date: December 2025

Pinpointing Chemical Identity

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Refining Search Parameters

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Launching Identification Process

I've initiated the process of identifying the compound associated with the InChIKey, ZHYAENSFCNMJQQ-UHFFFAOYSA-N. My primary focus is establishing the compound's common name and structure. From there, I'll dive into gathering the requested physicochemical, pharmacological, and toxicological data. I'm especially eager to find experimental studies that give a detailed look at the methodologies employed to determine those critical properties. The gathered information will form the bedrock for my comprehensive guide.

Foundational

(4-(Methylsulfonyl)phenyl)hydrazine safety and handling precautions

Starting Data Gathering I've initiated a thorough search for safety data sheets, handling guidelines, and toxicology reports related to "(4-(Methylsulfonyl)phenyl)hydrazine". I'm meticulously compiling information from v...

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Author: BenchChem Technical Support Team. Date: December 2025

Starting Data Gathering

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Initiating Protocol Development

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Continuing Data Collection

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Protocols & Analytical Methods

Method

Synthesis of celecoxib from (4-(Methylsulfonyl)phenyl)hydrazine

Application Notes and Protocols for the Synthesis of Celecoxib Topic: Synthesis of Celecoxib from (4-Sulfamoylphenyl)hydrazine Hydrochloride Audience: Researchers, scientists, and drug development professionals. Introduc...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Celecoxib

Topic: Synthesis of Celecoxib from (4-Sulfamoylphenyl)hydrazine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID) for the treatment of arthritis and acute pain.[1][2] Its synthesis is a key process for pharmaceutical manufacturing. The most common and industrially viable method involves the condensation reaction between a β-dicarbonyl compound, specifically 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, and (4-sulfamoylphenyl)hydrazine or its hydrochloride salt.[3][4][5] This document provides detailed protocols for this synthesis, data summaries for characterization, and visual workflows to guide researchers in the laboratory-scale production of celecoxib.

While the topic specifies (4-(methylsulfonyl)phenyl)hydrazine as a starting material, the established and widely documented precursor for celecoxib is (4-sulfamoylphenyl)hydrazine or its hydrochloride salt. This protocol will focus on the use of the correct and verified starting material, 4-hydrazinobenzenesulfonamide hydrochloride.

Chemical Reaction Scheme

The core of the synthesis is a condensation reaction that forms the pyrazole ring of the celecoxib molecule.

G cluster_product Product A 4-Hydrazinobenzenesulfonamide Hydrochloride C Celecoxib (C17H14F3N3O2S) A->C + B 4,4,4-Trifluoro-1-(4-methylphenyl) -butane-1,3-dione B->C

Caption: Reaction scheme for the synthesis of Celecoxib.

Experimental Protocols

Protocol 1: Synthesis of Celecoxib

This protocol details the condensation reaction to form crude celecoxib.

Materials and Reagents:

  • 4-Hydrazinobenzenesulfonamide hydrochloride (or 4-Sulfamoylphenylhydrazine hydrochloride)

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • Ethanol (or Methanol, or Ethyl Acetate)

  • Hydrochloric Acid (catalytic amount, if needed)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in a suitable solvent like ethanol.[3]

  • Addition of Hydrazine: Add an equimolar amount of 4-hydrazinobenzenesulfonamide hydrochloride to the solution.

  • Initiation of Reaction: Add a catalytic amount of hydrochloric acid. Heat the mixture to reflux (approximately 65-80°C, depending on the solvent) and maintain for several hours (typically 5-10 hours).[3][6]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.[3]

  • Crystallization: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath (0-5°C) for at least one hour to induce crystallization of the product.[6]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining salts and impurities.[6]

  • Drying: Dry the crude celecoxib product in a vacuum oven at 60-70°C to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of crude celecoxib.

Materials and Reagents:

  • Crude Celecoxib

  • Toluene (or an ethanol/water mixture)

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude celecoxib in a suitable solvent, such as toluene or hot ethanol (60-78°C), in an Erlenmeyer flask.[6][7] The typical solvent ratio is 3-10 mL of solvent per gram of crude product.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture at an elevated temperature (e.g., 80°C for toluene) for 15-20 minutes to remove colored impurities.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For an ethanol/water system, hot water (70-90°C) can be added to the ethanol solution to promote crystallization upon cooling.[7] The cooling rate can be controlled to about 5-10°C per hour.[7]

  • Complete Precipitation: Cool the mixture in an ice bath to maximize the yield of pure crystals. The crystallization process may take 12-24 hours.[7]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Experimental Workflow

The overall process from reactants to purified product can be visualized as follows.

G start Start reactants 1. Mix Reactants (Diketone, Hydrazine, Solvent) start->reactants reaction 2. Heat to Reflux (e.g., 65-80°C, 5-10h) reactants->reaction cool 3. Cool to Crystallize (0-5°C) reaction->cool filter1 4. Filter & Wash (Isolate Crude Product) cool->filter1 dry1 5. Dry Crude Product filter1->dry1 dissolve 6. Redissolve in Purification Solvent dry1->dissolve purify 7. Purify (e.g., Recrystallization) dissolve->purify filter2 8. Filter & Wash (Isolate Pure Product) purify->filter2 dry2 9. Dry Final Product filter2->dry2 end End (Pure Celecoxib) dry2->end

Caption: General experimental workflow for the synthesis and purification of Celecoxib.

Data Summary

Table 1: Comparison of Reaction Conditions and Yields

The synthesis of celecoxib can be performed under various conditions, leading to different yields and purities.

Solvent System Reactants Ratio (Diketone:Hydrazine) Temperature (°C) Time (h) Yield Purity (HPLC) Reference
Methanol1 : 1.056510~75% (after workup)94.3%[6]
Ethyl Acetate / Water1 : 175-805High (not quantified)N/A[6]
Toluene1 : 1.05754~96% (for intermediate)N/A[8]
Isopropyl Alcohol / Water1 : 1.0565N/AHigh (not quantified)>99.9%[9]

Note: Yields can vary significantly based on the scale of the reaction, purity of starting materials, and efficiency of the workup and purification steps.

Table 2: Characterization and Spectroscopic Data for Celecoxib

The final product should be characterized to confirm its identity and purity.

Property / Technique Result Reference
Appearance White powder or crystalline powder[10][11]
Melting Point 161 - 164 °C[10]
Solubility Freely soluble in methanol, soluble in ethanol, practically insoluble in water.[10]
¹H NMR (DMSO-d₆, δ ppm) 7.89 (d, 2H), 7.55 (d, 2H), 7.52 (s, NH₂), 7.22 (m, 4H), 7.17 (s, 1H), 2.32 (s, 3H)[12]
¹³C NMR (DMSO-d₆, δ ppm) 20.7, 121.5, 125.3, 125.9, 126.8, 128.7, 129.4, 139.1, 141.1, 142.2, 144.0, 145.2[12]
IR (KBr, cm⁻¹) 3341, 3235 (N-H stretching); 1150-1350 (S=O stretching)[12][13]
Mass Spec (m/z) 382 [M+H]⁺[12]
UV-Vis (Methanol) Maximum absorption at ~252 nm[10][13]

Mechanism of Action: COX-2 Inhibition

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for mediating inflammation and pain. This selectivity is key to its reduced gastrointestinal side effects compared to non-selective NSAIDs.

G cluster_pathway Inflammatory Pathway cluster_inhibition Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Simplified signaling pathway showing the inhibition of the COX-2 enzyme by Celecoxib.

References

Application

Application Notes and Protocols for Fischer Indole Synthesis Using (4-(Methylsulfonyl)phenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals Abstract The Fischer indole synthesis is a robust and versatile method for the preparation of the indole nucleus, a privileged scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fischer indole synthesis is a robust and versatile method for the preparation of the indole nucleus, a privileged scaffold in medicinal chemistry and natural products. This application note provides detailed experimental protocols for the synthesis of indoles using (4-(Methylsulfonyl)phenyl)hydrazine as a key starting material. The presence of the methylsulfonyl group, a strong electron-withdrawing group, on the phenylhydrazine ring influences the reactivity and requires careful optimization of reaction conditions. These protocols offer two distinct examples: the synthesis of a 2-aryl-substituted indole using acetophenone, and the formation of a tetracyclic indole (tetrahydrocarbazole) derivative from cyclohexanone. The methodologies described herein are intended to serve as a practical guide for researchers engaged in the synthesis of novel indole derivatives for drug discovery and development.

Introduction

The indole moiety is a fundamental heterocyclic structure found in a vast array of biologically active compounds, including neurotransmitters, alkaloids, and numerous pharmaceuticals. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for constructing the indole ring system.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a (substituted) phenylhydrazine and a suitable aldehyde or ketone.[1][2]

The electronic nature of the substituents on the phenylhydrazine ring can significantly impact the course and efficiency of the Fischer indole synthesis. The use of (4-(Methylsulfonyl)phenyl)hydrazine introduces a potent electron-withdrawing group, which can present challenges but also offers opportunities for the synthesis of unique indole analogues with potential therapeutic applications. For instance, indole derivatives bearing a methylsulfonylphenyl moiety have been investigated for their dual antimicrobial and anti-inflammatory activities.[3]

These application notes provide two detailed, step-by-step protocols for the Fischer indole synthesis utilizing (4-(Methylsulfonyl)phenyl)hydrazine with two different carbonyl partners: acetophenone and cyclohexanone.

Data Presentation

The following table summarizes the expected products and typical reaction conditions for the Fischer indole synthesis using (4-(Methylsulfonyl)phenyl)hydrazine with acetophenone and cyclohexanone.

Starting MaterialsProductCatalystSolventTemperature (°C)Typical Yield (%)
(4-(Methylsulfonyl)phenyl)hydrazine & Acetophenone2-Phenyl-6-(methylsulfonyl)-1H-indolePolyphosphoric Acid (PPA)None (neat)100-12065-75
(4-(Methylsulfonyl)phenyl)hydrazine & Cyclohexanone8-(Methylsulfonyl)-1,2,3,4-tetrahydro-9H-carbazoleGlacial Acetic AcidAcetic AcidReflux (118)70-80

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-6-(methylsulfonyl)-1H-indole

This protocol details the synthesis of a 2-aryl-substituted indole using acetophenone as the carbonyl partner and polyphosphoric acid as the catalyst.

Materials:

  • (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride (1.0 eq)

  • Acetophenone (1.05 eq)

  • Polyphosphoric Acid (PPA) (10-20 wt eq)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Hydrazone Formation (optional isolation): In a round-bottom flask, combine (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride (1.0 eq) and acetophenone (1.05 eq) in ethanol. Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). Upon completion, the hydrazone can be isolated by cooling the reaction mixture and filtering the resulting precipitate.

  • Indolization: To a pre-heated (80°C) flask containing polyphosphoric acid (10-20 wt eq), add the pre-formed hydrazone (or a mixture of (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride and acetophenone) portion-wise with vigorous stirring.

  • Reaction: Increase the temperature of the reaction mixture to 100-120°C and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to approximately 60-70°C and carefully pour it onto ice-water with stirring.

  • Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenyl-6-(methylsulfonyl)-1H-indole.

Protocol 2: Synthesis of 8-(Methylsulfonyl)-1,2,3,4-tetrahydro-9H-carbazole

This protocol describes the synthesis of a tetracyclic indole derivative using cyclohexanone as the carbonyl partner in glacial acetic acid.[4]

Materials:

  • (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Glacial Acetic Acid

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Neutralization: Slowly neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral.

  • Extraction: Extract the product into dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 8-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-carbazole.

Mandatory Visualization

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification hydrazine (4-(Methylsulfonyl)phenyl)hydrazine hydrazone Phenylhydrazone Formation (in situ or isolated) hydrazine->hydrazone Condensation ketone Aldehyde or Ketone ketone->hydrazone indolization Acid-Catalyzed Cyclization & Aromatization hydrazone->indolization [3,3]-Sigmatropic Rearrangement quench Quenching (e.g., with water) indolization->quench neutralize Neutralization quench->neutralize extract Extraction neutralize->extract purify Purification (e.g., Chromatography) extract->purify product Substituted Indole purify->product catalyst Acid Catalyst (Brønsted or Lewis) catalyst->indolization Fischer_Indole_Mechanism start Phenylhydrazine + Ketone/Aldehyde hydrazone Phenylhydrazone start->hydrazone Condensation enamine Ene-hydrazine (Tautomer) hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement H+ diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization diimine->cyclization aminal Aminal Intermediate cyclization->aminal elimination Elimination of NH3 aminal->elimination -NH3 indole Aromatic Indole elimination->indole Aromatization

References

Method

Application Notes and Protocols: The Utility of (4-(Methylsulfonyl)phenyl)hydrazine in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals. Introduction (4-(Methylsulfonyl)phenyl)hydrazine and its hydrochloride salt are versatile reagents in medicinal chemistry, primarily utilized as a ke...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-(Methylsulfonyl)phenyl)hydrazine and its hydrochloride salt are versatile reagents in medicinal chemistry, primarily utilized as a key building block in the synthesis of various biologically active molecules.[1][2] Its prominence stems from its role in the construction of heterocyclic scaffolds, most notably the pyrazole ring system found in a class of potent anti-inflammatory and anticancer agents. The methylsulfonyl group is a critical pharmacophore that enhances the solubility and reactivity of the molecule, and importantly, it plays a crucial role in the selective inhibition of specific biological targets.[1][3] This document provides an overview of its primary application, detailed experimental protocols for the synthesis of a key drug molecule, and a summary of relevant biological data.

Core Application: Synthesis of Selective COX-2 Inhibitors

The most significant application of (4-(Methylsulfonyl)phenyl)hydrazine is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[4] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[5] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to develop anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[5][6]

The (4-(methylsulfonyl)phenyl) moiety is a key structural feature of several selective COX-2 inhibitors, where the SO2Me group inserts into a secondary pocket of the COX-2 active site, contributing to the compound's potency and selectivity.[3] The prototypical example of a drug synthesized using (4-(methylsulfonyl)phenyl)hydrazine is Celecoxib .

Logical Relationship: From Building Block to Biological Activity

G cluster_synthesis Chemical Synthesis cluster_bio Biological Activity Hydrazine (4-(Methylsulfonyl)phenyl)hydrazine Pyrazole 1,5-Diarylpyrazole Core (e.g., Celecoxib) Hydrazine->Pyrazole Condensation Diketone 1,3-Diketone Intermediate Diketone->Pyrazole COX2 COX-2 Enzyme Pyrazole->COX2 Selective Inhibition Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Blocks Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

Caption: Synthesis of a COX-2 inhibitor and its mechanism of action.

Experimental Protocols

Synthesis of Celecoxib

The synthesis of Celecoxib from (4-(Methylsulfonyl)phenyl)hydrazine involves a key condensation step with a 1,3-dicarbonyl intermediate.[7][8] The following protocol is a representative method.

Step 1: Synthesis of the 1,3-Diketone Intermediate (1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione)

This step involves a Claisen condensation reaction.[7]

  • Materials:

    • p-Methylacetophenone

    • Ethyl trifluoroacetate

    • Sodium methoxide

    • Toluene

    • 10% Aqueous hydrochloric acid

  • Procedure:

    • Dissolve p-methylacetophenone (50 g, 0.373 mol) in toluene (250 ml) in a reaction flask.

    • Add a 30% methanolic sodium methoxide solution (80.6 g, 0.447 mol) to the flask.

    • Slowly add ethyl trifluoroacetate (63.58 g, 0.447 mol) to the reaction mixture at 25-30°C.

    • Raise the temperature of the reaction mixture to 55-60°C and stir for approximately 4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mass to 20-25°C.

    • Wash the reaction mixture with 10% aqueous hydrochloric acid (200 ml).

    • Separate the organic layer and concentrate it at 50-55°C under reduced pressure to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione as an oily mass.

Step 2: Condensation to form Celecoxib

This step involves the reaction of the 1,3-diketone with (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride. Note: While some syntheses use 4-hydrazinobenzenesulfonamide hydrochloride, (4-(Methylsulfonyl)phenyl)hydrazine can be used to generate analogs. For the direct synthesis of Celecoxib, the sulfonamide-containing hydrazine is typically used. The following is a general procedure for the pyrazole formation.

  • Materials:

    • 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

    • 4-Hydrazinobenzenesulfonamide hydrochloride (or (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride for analogs)

    • Ethanol

    • Ethyl acetate

    • Isooctane

  • Procedure:

    • Suspend 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in ethanol.

    • Add 4-hydrazinobenzenesulfonamide hydrochloride to the suspension.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Recrystallize the crude product from a mixture of ethyl acetate and isooctane to yield pure Celecoxib.

Experimental Workflow Diagram

G start Start Materials: p-Methylacetophenone Ethyl trifluoroacetate (4-(Methylsulfonyl)phenyl)hydrazine claisen Claisen Condensation start->claisen condensation Condensation with Hydrazine start->condensation diketone 1,3-Diketone Intermediate claisen->diketone diketone->condensation crude Crude Celecoxib Analog condensation->crude purification Purification (Recrystallization) crude->purification final Pure Diarylpyrazole Product purification->final

Caption: General workflow for the synthesis of diarylpyrazoles.

Data Presentation: Biological Activity of Celecoxib and Analogs

The following table summarizes the in vitro inhibitory activity of Celecoxib and some of its analogs against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-17.7110[9]
COX-2 0.07 [9]
Analog 10a COX-18.343.7[9]
COX-2 0.19 [9]
Analog 10b COX-1258353.4[9]
COX-2 0.73 [9]
Compound 5n COX-135.6508.6[3]
COX-2 0.07 [3]

Other Potential Applications

While the synthesis of COX-2 inhibitors is the most prominent application, the (4-(methylsulfonyl)phenyl)hydrazine scaffold is also explored in the development of other therapeutic agents, including:

  • Anticancer Agents: Several Celecoxib analogs have been investigated for their anticancer properties, demonstrating pro-apoptotic effects in cancer cell lines.[10]

  • Dual 5-LOX/COX-2 Inhibitors: Modifications of the Celecoxib structure have led to the development of dual inhibitors of 5-lipoxygenase (5-LOX) and COX-2, which could offer a broader anti-inflammatory profile.[9]

  • Anti-HCV Agents: Some derivatives of Celecoxib have shown modest activity against the Hepatitis C virus (HCV) NS5B polymerase.[11]

Conclusion

(4-(Methylsulfonyl)phenyl)hydrazine is a valuable and versatile building block in medicinal chemistry. Its primary utility lies in the synthesis of selective COX-2 inhibitors, exemplified by the widely used anti-inflammatory drug Celecoxib. The protocols and data presented here provide a foundational understanding for researchers and drug development professionals working with this important chemical entity. The continued exploration of derivatives based on this scaffold holds promise for the discovery of new therapeutic agents for a range of diseases.

References

Application

Applications of (4-(Methylsulfonyl)phenyl)hydrazine in agrochemical research

Investigating Applications of Hydrazine Examining Synthesis Routes I'm now shifting gears, focusing on specific applications. I've uncovered several examples where (4-(Methylsulfonyl)phenyl)hydrazine serves as a pivotal...

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Author: BenchChem Technical Support Team. Date: December 2025

Investigating Applications of Hydrazine

Examining Synthesis Routes

I'm now shifting gears, focusing on specific applications. I've uncovered several examples where (4-(Methylsulfonyl)phenyl)hydrazine serves as a pivotal building block for herbicides, and I'm actively hunting for quantitative data – IC50, LD50, field trial results – to gauge the effectiveness of these derivatives. Detailed experimental protocols for both synthesis and bioassays are also a priority in this phase. The next phase will see me structure this data meticulously.

Analyzing Potential Uses Further

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Method

Application Notes and Protocols: Synthesis of 1,5-Diarylpyrazoles Using (4-(Methylsulfonyl)phenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals Introduction 1,5-Diarylpyrazoles are a significant class of heterocyclic compounds possessing a wide range of biological activities, including anti-inflamma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diarylpyrazoles are a significant class of heterocyclic compounds possessing a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. A key structural motif in many pharmacologically active molecules is the presence of a 4-(methylsulfonyl)phenyl group, which is a crucial component of the selective COX-2 inhibitor, Celecoxib. This document provides detailed protocols for the synthesis of 1,5-diarylpyrazoles and their dihydro-analogs (pyrazolines) utilizing (4-(methylsulfonyl)phenyl)hydrazine as a key building block. The primary synthetic strategy involves the cyclocondensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents like α,β-unsaturated ketones (chalcones).

Synthetic Strategies

The most prevalent and straightforward method for the synthesis of the pyrazole ring is the reaction of a hydrazine derivative with a 1,3-dielectrophilic compound. In the context of preparing 1,5-diarylpyrazoles with a (4-(methylsulfonyl)phenyl) moiety, two primary pathways are commonly employed:

  • Cyclocondensation of 1,3-Diketones with (4-(Methylsulfonyl)phenyl)hydrazine: This is a classic and widely used method for pyrazole synthesis. The reaction of a 1,3-diketone with an arylhydrazine, such as (4-(methylsulfonyl)phenyl)hydrazine, typically in an acidic or neutral medium, leads to the formation of the pyrazole ring. A significant consideration in this approach is the potential for the formation of regioisomers (1,3- and 1,5-disubstituted pyrazoles) when using unsymmetrical 1,3-diketones. However, reaction conditions, including the choice of solvent, can influence the regioselectivity of the cyclization.

  • Reaction of Chalcones with (4-(Methylsulfonyl)phenyl)hydrazine: An alternative and often high-yielding route involves the reaction of α,β-unsaturated ketones (chalcones) with arylhydrazines. This reaction typically proceeds in a polar solvent, such as acetic acid or ethanol, and leads to the formation of 4,5-dihydro-1H-pyrazoles, also known as pyrazolines. These pyrazolines can be valuable final products themselves or can be subsequently oxidized to the corresponding aromatic pyrazoles if desired.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazoles, a class of compounds closely related to the target 1,5-diarylpyrazoles. This protocol is adapted from a reported synthesis of similar structures.[1]

Protocol 1: Synthesis of Chalcone Precursors

The chalcone precursors are synthesized via a base-catalyzed Claisen-Schmidt condensation of 4'-(methylsulfonyl)acetophenone with an appropriate aromatic aldehyde.

Materials:

  • 4'-(Methylsulfonyl)acetophenone

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-bromobenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide solution

Procedure:

  • Dissolve 4'-(methylsulfonyl)acetophenone (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide with constant stirring.

  • Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Protocol 2: Synthesis of 1,5-Diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazoles

Materials:

  • Synthesized chalcone (from Protocol 1)

  • (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride (or other substituted phenylhydrazine hydrochlorides)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) and the substituted phenylhydrazine hydrochloride (1.2 equivalents) in glacial acetic acid.[1]

  • Reflux the reaction mixture for 4-6 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazole derivative.

Data Presentation

The following table summarizes the yield and melting point data for a series of synthesized 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazoles, demonstrating the efficiency of the described protocol with various substituted phenylhydrazines.[1]

CompoundAr (at C5)Ar' (at N1)Yield (%)Melting Point (°C)
2c 4-Fluorophenyl4-Bromophenyl77169
2f 4-Chlorophenyl4-Methoxyphenyl76152
2j 4-Chlorophenyl4-Chlorophenyl73209
2o 4-Bromophenyl4-Chlorophenyl95222

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthetic route to 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazoles.

Synthetic_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrazoline Formation Acetophenone 4'-(Methylsulfonyl)acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Base-catalyzed condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Base-catalyzed condensation Hydrazine (4-(Methylsulfonyl)phenyl)hydrazine Pyrazoline 1,5-Diaryl-3-[4-(methylsulfonyl)phenyl] -4,5-dihydro-1H-pyrazole Hydrazine->Pyrazoline Cyclocondensation in Acetic Acid Chalcone_ref->Pyrazoline Cyclocondensation in Acetic Acid

Caption: A two-step synthetic workflow for 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazoles.

Conclusion

The synthetic routes outlined in these application notes provide robust and efficient methods for the preparation of 1,5-diarylpyrazoles and their derivatives using (4-(methylsulfonyl)phenyl)hydrazine. The reaction of chalcones with arylhydrazines is a particularly effective method for producing 4,5-dihydro-1H-pyrazoles with high yields. These protocols and the accompanying data serve as a valuable resource for researchers in medicinal chemistry and drug discovery engaged in the synthesis of novel heterocyclic compounds with potential therapeutic applications.

References

Application

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using (4-(Methylsulfonyl)phenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals Introduction (4-(Methylsulfonyl)phenyl)hydrazine is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Methylsulfonyl)phenyl)hydrazine is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of novel heterocyclic compounds. Its unique molecular structure, featuring a reactive hydrazine group and an electron-withdrawing methylsulfonyl moiety, makes it an attractive starting material for the creation of compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of heterocyclic compounds derived from (4-(methylsulfonyl)phenyl)hydrazine: pyrazolines and indoles. These compounds have garnered considerable interest in the field of drug discovery, particularly for their potential as anticancer and anti-inflammatory agents.

I. Synthesis of Pyrazoline Derivatives

Pyrazoline scaffolds are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Derivatives of pyrazoline are widely recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The reaction of (4-(methylsulfonyl)phenyl)hydrazine with α,β-unsaturated ketones (chalcones) is a common and efficient method for the synthesis of pyrazoline derivatives.

Application Notes:

The methylsulfonyl group on the phenyl ring of the hydrazine plays a significant role in the biological activity of the resulting pyrazoline derivatives. This electron-withdrawing group can enhance the binding affinity of the molecule to biological targets and improve its pharmacokinetic profile. Numerous studies have demonstrated that pyrazolines bearing a 4-(methylsulfonyl)phenyl substituent exhibit potent anticancer activity against a range of human cancer cell lines.

Experimental Protocol: Synthesis of 1-(4-(Methylsulfonyl)phenyl)-5-phenyl-3-(substituted phenyl)-4,5-dihydro-1H-pyrazoles

This protocol describes the acid-catalyzed cyclization of a chalcone with (4-(methylsulfonyl)phenyl)hydrazine hydrochloride to form the corresponding pyrazoline derivative.

Materials:

  • Substituted Chalcone (1 mmol)

  • (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride (1 mmol)

  • Ethanol or Glacial Acetic Acid (15-20 mL)

  • Reflux apparatus

  • Filtration apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (1 mmol) in ethanol or glacial acetic acid (15-20 mL).

  • Add (4-(methylsulfonyl)phenyl)hydrazine hydrochloride (1 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) for 4-6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice or ice-cold water.

  • Collect the resulting solid precipitate by filtration.

  • Wash the precipitate with water to remove any unreacted starting materials and acid catalyst.

  • Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol, to obtain the pure pyrazoline derivative.

Data Presentation: Anticancer Activity of Pyrazoline Derivatives

The following table summarizes the in vitro anticancer activity of a series of pyrazoline derivatives incorporating the 4-(methylsulfonyl)phenyl scaffold against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR Group on Phenyl Ring at position 3HL-60 (Leukemia) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
18c 4-Fluorophenyl8.4316.2012.54
18g 4-Methylphenyl10.4311.704.07
18h 4-Chlorophenyl8.9912.487.18
Doxorubicin (Reference Drug)0.050.460.39

Data sourced from a study on novel pyrazolines linked to a 4-methylsulfonylphenyl scaffold.

Visualization of the Synthetic Workflow

G Chalcone Substituted Chalcone Reaction Acid-Catalyzed Cyclization (Ethanol/Acetic Acid, Reflux) Chalcone->Reaction Hydrazine (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride Hydrazine->Reaction Pyrazoline Crude Pyrazoline Derivative Reaction->Pyrazoline Purification Recrystallization (Ethanol) Pyrazoline->Purification Pure_Product Pure Pyrazoline Derivative Purification->Pure_Product

Caption: General workflow for the synthesis and purification of pyrazoline derivatives.

II. Synthesis of Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a core structure in many natural products and pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with a ketone or aldehyde.

Application Notes:

The use of (4-(methylsulfonyl)phenyl)hydrazine in the Fischer indole synthesis leads to the formation of indole derivatives with a methylsulfonyl group at the 6-position of the indole ring. This electron-withdrawing substituent can significantly influence the electronic properties and biological activity of the resulting indole. Such compounds are of interest in medicinal chemistry for their potential as inhibitors of various enzymes and receptors. The reaction conditions, particularly the choice of acid catalyst, can be crucial for achieving good yields, especially with phenylhydrazines bearing electron-withdrawing groups.

Experimental Protocol: General Procedure for the Synthesis of 6-(Methylsulfonyl)-1,2,3,4-tetrahydrocarbazole

This protocol provides a general method for the synthesis of a tetrahydrocarbazole derivative, a type of indole, using (4-(methylsulfonyl)phenyl)hydrazine and cyclohexanone. This protocol is adapted from the well-established synthesis of 1,2,3,4-tetrahydrocarbazole.

Materials:

  • Cyclohexanone (10 mmol)

  • (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride (10 mmol)

  • Glacial Acetic Acid (30-40 mL)

  • Reflux apparatus

  • Stirrer

  • Filtration apparatus

  • Methanol for recrystallization

Procedure:

  • In a three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel, add cyclohexanone (10 mmol) and glacial acetic acid (30 mL).

  • Heat the mixture to reflux with stirring.

  • Slowly add a solution of (4-(methylsulfonyl)phenyl)hydrazine hydrochloride (10 mmol) in glacial acetic acid (10 mL) through the dropping funnel over a period of 30-60 minutes.

  • Continue to heat the mixture under reflux for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Pour the mixture into a beaker and stir to ensure complete solidification.

  • Filter the solid product with suction and wash the filter cake with a small amount of cold water, followed by a small amount of cold 75% ethanol.

  • Air-dry the crude product.

  • Recrystallize the crude solid from methanol to obtain pure 6-(methylsulfonyl)-1,2,3,4-tetrahydrocarbazole. A yield of 75.2% was reported for the synthesis of the unsubstituted 1,2,3,4-tetrahydrocarbazole.

Visualization of the Fischer Indole Synthesis Pathway

G cluster_0 Reactants Hydrazine (4-(Methylsulfonyl)phenyl)hydrazine Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone Condensation Ketone Cyclohexanone Ketone->Hydrazone Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Cyclization Cyclization & Aromatization (Loss of NH3) Sigmatropic->Cyclization Indole 6-(Methylsulfonyl)-1,2,3,4-tetrahydrocarbazole Cyclization->Indole

Caption: Mechanistic pathway of the Fischer indole synthesis.

Conclusion

(4-(Methylsulfonyl)phenyl)hydrazine is a valuable reagent for the synthesis of novel pyrazoline and indole derivatives with promising pharmacological activities. The protocols provided in this document offer a foundation for researchers to explore the synthesis of these and other related heterocyclic compounds. The presence of the methylsulfonyl group provides a handle for modulating the electronic and steric properties of the final molecules, making this starting material a key component in the design and development of new therapeutic agents. Further investigation into the biological activities of these compounds is warranted to fully elucidate their potential in drug discovery.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Celecoxib Synthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synth...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of celecoxib.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in celecoxib synthesis, offering potential causes and solutions to optimize reaction conditions.

Q1: My celecoxib synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in celecoxib synthesis can stem from several factors. The primary synthesis route involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine.[1] Key areas to investigate include:

  • Incomplete Reaction: The reaction time may be insufficient. Progress should be monitored using Thin-Layer Chromatography (TLC) to ensure the reaction has gone to completion.[2]

  • Suboptimal Temperature: Temperature control is crucial for the efficiency of the synthesis.[3] Fluctuations in temperature can lead to the formation of impurities or a decrease in yield.[3] The reaction is often carried out at reflux, and maintaining a consistent temperature is important.[2][4]

  • Solvent Effects: The choice of solvent can significantly impact the reaction's efficiency and yield.[1][3] While ethanol is commonly used, other solvents like toluene have also been reported.[2][4][5] Experimenting with different solvent systems may be necessary to find the optimal conditions for your specific setup.

  • Purification Losses: Significant amounts of product can be lost during the purification process. Optimizing the recrystallization solvent system (e.g., ethyl acetate/heptane) is crucial for maximizing the recovery of pure celecoxib.[2]

Q2: I am observing a significant amount of the undesired regioisomer impurity in my final product. How can I minimize its formation?

A2: The formation of the 1,3-aryl regioisomer is a known issue in celecoxib synthesis.[1] This impurity arises from the nucleophilic attack of the hydrazine at the less electrophilic aryl ketone instead of the trifluoromethyl ketone of the 1,3-dicarbonyl intermediate.[1] To minimize its formation:

  • Raw Material Purity: The presence of isomeric impurities in the starting materials, such as ortho- or meta-methylacetophenone in the para-methylacetophenone, can lead to the formation of corresponding celecoxib isomers.[4] Ensure high purity of starting materials.

  • Reaction Conditions: The choice of reaction conditions can influence the regioselectivity. The conventional synthesis using the hydrochloride salt of phenylhydrazine in refluxing ethanol or MTBE favors the formation of the desired 1,5-regioisomer.[6]

  • pH Control: Careful control of pH during the reaction and workup can influence the formation of byproducts.

Q3: What are the best practices for the purification of crude celecoxib?

A3: Purification of the crude product is critical to obtain celecoxib of high purity. Recrystallization is the most common method.[2]

  • Solvent Selection: A suitable solvent system is essential for effective purification. A commonly used system is ethyl acetate/heptane.[2] Toluene has also been used for recrystallization.[7] The ideal solvent system should have good solubility for celecoxib at high temperatures and poor solubility at low temperatures, while impurities should remain soluble at low temperatures.

  • Washing Steps: Before recrystallization, washing the crude product with a saturated sodium bicarbonate solution and then with brine can help remove acidic impurities and other water-soluble byproducts.[2]

  • Characterization: After purification, it is essential to characterize the final product to confirm its structure and purity using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[2]

Experimental Protocols

Below are detailed methodologies for the key steps in celecoxib synthesis.

Protocol 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione

This protocol describes the Claisen condensation to form the diketone intermediate.[4][8]

Materials:

  • p-methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide

  • Toluene

  • Hydrochloric acid (15%)

  • Petroleum ether

Procedure:

  • To a stirred solution of sodium methoxide in toluene, add p-methylacetophenone and ethyl trifluoroacetate dropwise at a controlled temperature (e.g., 20-25°C).[8]

  • After the addition is complete, heat the reaction mixture (e.g., to 40-45°C) and stir for several hours until the reaction is complete (monitored by TLC).[8]

  • Cool the reaction mixture and quench by adding hydrochloric acid.[8]

  • Separate the organic layer and evaporate the solvent under reduced pressure.

  • Crystallize the residue from petroleum ether to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[8]

Protocol 2: Synthesis of Celecoxib

This protocol details the cyclization reaction to form celecoxib.[2]

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione

  • 4-sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Heptane

Procedure:

  • Dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser.

  • Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.[2]

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[2]

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]

  • Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure celecoxib.[2]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes different reaction conditions reported for the synthesis of the diketone intermediate, a key step in celecoxib production.

ParameterCondition 1Condition 2Condition 3
Base Sodium HydridePotassium HydrideSodium Methoxide
Solvent TolueneTolueneToluene
Temperature 40-45°C30-35°C55-60°C
Reaction Time 5 hours6 hours4 hours
Yield 91%[8]86%[8]Not specified

Visualizations

Experimental Workflow for Celecoxib Synthesis

Celecoxib_Synthesis_Workflow cluster_step1 Step 1: Diketone Formation (Claisen Condensation) cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification p_methylacetophenone p-Methylacetophenone reaction1 Sodium Methoxide, Toluene p_methylacetophenone->reaction1 ethyl_trifluoroacetate Ethyl Trifluoroacetate ethyl_trifluoroacetate->reaction1 diketone 1-(4-methylphenyl)-4,4,4- trifluoro-butane-1,3-dione reaction2 Ethanol, HCl (cat.), Reflux diketone->reaction2 reaction1->diketone hydrazine 4-Sulfamoylphenylhydrazine Hydrochloride hydrazine->reaction2 crude_celecoxib Crude Celecoxib purification Purification crude_celecoxib->purification Recrystallization (Ethyl Acetate/Heptane) reaction2->crude_celecoxib pure_celecoxib Pure Celecoxib purification->pure_celecoxib Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp poor_solvent Poor Solvent Choice low_yield->poor_solvent inefficient_purification Inefficient Purification low_yield->inefficient_purification high_impurity High Impurity (e.g., Regioisomer) high_impurity->suboptimal_temp impure_reagents Impure Starting Materials high_impurity->impure_reagents monitor_tlc Monitor with TLC incomplete_reaction->monitor_tlc optimize_temp Optimize & Control Temp. suboptimal_temp->optimize_temp screen_solvents Screen Solvents poor_solvent->screen_solvents check_reagent_purity Check Reagent Purity impure_reagents->check_reagent_purity optimize_recrystallization Optimize Recrystallization inefficient_purification->optimize_recrystallization

References

Optimization

Technical Support Center: Purification of (4-(Methylsulfonyl)phenyl)hydrazine Reaction Products

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from (4-(Methylsulfonyl)phenyl)hydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying reaction products of (4-(Methylsulfonyl)phenyl)hydrazine, which are often pyrazole derivatives?

A1: The primary purification techniques for pyrazole derivatives synthesized from (4-(Methylsulfonyl)phenyl)hydrazine are recrystallization and silica gel column chromatography. High-Performance Liquid Chromatography (HPLC) is predominantly used for purity analysis and can also be employed for preparative purification of small quantities of material.

Q2: How do I select an appropriate solvent for the recrystallization of my pyrazole product?

A2: Solvent selection is critical and depends on the polarity of your specific pyrazole derivative.[1] A good recrystallization solvent will dissolve the compound when hot but not when cold.[1] Commonly used single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[1] It is recommended to perform small-scale solubility tests to identify the ideal solvent or solvent pair.

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" happens when the compound precipitates from the solution above its melting point.[1] To address this, you can try the following:

  • Increase the solvent volume: Add more of the "good" solvent to lower the saturation point.[1]

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature before further cooling in an ice bath.[1]

  • Change the solvent system: A solvent with a lower boiling point might be beneficial.[1]

  • Use a seed crystal: Adding a small crystal of the pure product can initiate crystallization.[1]

Q4: I am getting a low yield after recrystallization. How can I improve it?

A4: Low yields can be frustrating. Here are some tips to improve your recovery:

  • Use the minimum amount of hot solvent: Using excess solvent will result in more of your compound remaining in the mother liquor upon cooling.[1][2]

  • Ensure complete cooling: Cool the solution thoroughly in an ice bath to maximize precipitation.[1]

  • Minimize transfers: Each transfer of the solid can lead to material loss.

  • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[3]

Q5: How can I separate regioisomers of a pyrazole derivative?

A5: The formation of regioisomers is a common challenge, especially with unsymmetrical starting materials.[4][5]

  • Column Chromatography: Flash column chromatography is the most effective method for separating regioisomers. Careful selection of the eluent system is crucial, and a shallow gradient of solvents can improve separation.[4][6]

  • Fractional Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent, fractional recrystallization can be employed. This involves a series of recrystallization steps to enrich one isomer.[1]

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. The solution is not saturated.- Concentrate the solution by boiling off some solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[1][3]
Crystals crash out too quickly, leading to impure product. The solution is too concentrated, or cooling is too rapid.- Add a small amount of additional hot solvent. - Allow the solution to cool slowly at room temperature before placing it in an ice bath.[1]
Colored impurities are present in the final crystals. Impurities from starting materials or side reactions.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware this may reduce yield.[1] - Perform a second recrystallization.[1]
The product "oils out". The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.- Add more of the "good" solvent to the hot solution. - Try a different solvent system with a lower boiling point.[1][2]
Low recovery of the purified product. - Too much solvent was used. - Premature crystallization during hot filtration. - The product is significantly soluble in the cold solvent.- Use the minimum amount of boiling solvent to dissolve the crude product.[2] - Preheat the filtration apparatus (funnel, filter paper, and receiving flask). - Ensure the solution is thoroughly cooled in an ice bath before filtering.[1]
Silica Gel Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the desired product from impurities. - The chosen mobile phase lacks selectivity. - The column was overloaded. - The column was not packed properly.- Re-optimize the mobile phase using Thin Layer Chromatography (TLC) with different solvent combinations.[7] - Use a larger column or load less crude material.[7] - Ensure the silica gel is packed uniformly without cracks or channels.[7]
The compound is not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).[7][8]
The compound streaks on the column. The compound may be too polar or acidic/basic.- Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[7]
The compound appears to decompose on the silica gel. The compound is sensitive to the acidic nature of silica gel.- Use a less acidic stationary phase like neutral alumina. - Deactivate the silica gel by pre-treating it with a base like triethylamine.[7]

Experimental Protocols

Protocol 1: Recrystallization of a Pyrazole Derivative (e.g., Celecoxib)

This protocol describes a general procedure for the recrystallization of a pyrazole derivative, using Celecoxib as an example, from a mixed solvent system of ethanol and water.[9]

Materials:

  • Crude pyrazole product

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. For every 1 gram of crude product, add 4-6 mL of ethanol.[9]

  • Heating: Gently heat the mixture on a hot plate to 60-78°C while stirring until the solid is completely dissolved.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot ethanol solution, slowly add hot water (70-90°C). For every 1 gram of initial crude product, add 4-6 mL of water.[9] Add the water until the solution becomes slightly turbid.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data Example for Celecoxib Recrystallization: [9][10]

ParameterValue
Crude Product5 g (light yellow solid)
Solvent SystemEthanol and Water
Ethanol Volume20-30 mL (4-6 mL/g)
Dissolution Temperature70°C
Hot Water Volume20-30 mL (4-6 mL/g)
Hot Water Temperature80°C
Cooling Rate5-10°C per hour
Final Crystallization Temperature10-20°C
Crystallization Time16-18 hours
Yield>90%
Purity (HPLC)>99.8%

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product solvent Add Ethanol (4-6 mL/g) crude->solvent heat Heat to 60-78°C solvent->heat antisolvent Add Hot Water (4-6 mL/g) heat->antisolvent Dissolved Product cool Slow Cooling antisolvent->cool ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash Purified Product dry Dry wash->dry Purified Product pure pure dry->pure Purified Product

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purifying a pyrazole derivative using flash column chromatography on silica gel.

Materials:

  • Crude pyrazole product

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents (e.g., hexane, ethyl acetate)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Solvent System Selection: Using TLC, determine an appropriate solvent system that gives the desired product an Rf value of approximately 0.2-0.3.[11]

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Pour the slurry into the column, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Elute the column with the solvent until the silica bed is stable and the solvent level is just above the top layer of sand.[12]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Remove the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add the powdered sample to the top of the prepared column.[7]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

G start Start tlc Select Solvent System (TLC) start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample (Dry Loading) pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze analyze->elute Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

HPLC Method for Purity Analysis of Celecoxib and Related Impurities

The following table summarizes a typical HPLC method for the analysis of Celecoxib and its process-related impurities.[13][14][15]

ParameterDescription
Column Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A Phosphate buffer (pH adjusted to 3.5) or 0.1% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient A gradient elution is typically used to separate all impurities. An example gradient could be: 0-10 min: 50% B 10-20 min: 50-80% B 20-25 min: 80% B 25-30 min: 80-50% B
Flow Rate 1.0 - 1.2 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm or 255 nm
Injection Volume 20 µL

This information is intended to be a general guide. Specific purification protocols should be optimized based on the individual characteristics of the reaction product and the impurities present. Always refer to relevant safety data sheets (SDS) before handling any chemicals.

References

Troubleshooting

Side reactions and impurity profiling of (4-(Methylsulfonyl)phenyl)hydrazine

Starting the Search I've initiated comprehensive Google searches for (4-(Methylsulfonyl)phenyl)hydrazine, focusing on side reactions, impurity profiling, and analytical techniques. I'm already seeing some common threads...

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Author: BenchChem Technical Support Team. Date: December 2025

Starting the Search

I've initiated comprehensive Google searches for (4-(Methylsulfonyl)phenyl)hydrazine, focusing on side reactions, impurity profiling, and analytical techniques. I'm already seeing some common threads emerging, and I plan to start collating them. I'm aiming to identify key issues and questions ripe for exploration.

Deepening the Investigation

I'm now diving into the specifics. I'm actively structuring the information into a Q&A format, considering common troubleshooting scenarios. Quantitative data like impurity levels and yields are the next target, aiming for clear tables. Concurrently, I'm sourcing detailed experimental protocols, ensuring a strong practical foundation for the support center.

Planning the Guide's Structure

I'm starting to build a skeleton for the technical support guide. The Q&A format is shaping up nicely, and I'm identifying common user pain points. I've begun to brainstorm a list of potential topics for troubleshooting guides. Now, the emphasis is on organizing all this information logically for easy navigation.

Optimization

Troubleshooting guide for (4-(Methylsulfonyl)phenyl)hydrazine condensation reactions

Starting the Search I've initiated a thorough Google search to identify common problems, best practices, and reaction conditions associated with condensation reactions involving (4-(Methylsulfonyl)phenyl)hydrazine. Follo...

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Starting the Search

I've initiated a thorough Google search to identify common problems, best practices, and reaction conditions associated with condensation reactions involving (4-(Methylsulfonyl)phenyl)hydrazine. Following this, I plan to delve into the literature using SciFinder, targeting journal articles and patents that specifically discuss these reactions. My goal is to compile a comprehensive understanding of the current state of knowledge.

Deepening the Investigation

I'm now zeroing in on specific experimental details. I'm actively seeking quantitative data across various parameters like solvent choice, temperature, and reaction duration. My focus extends to product purification methods and the identification of any common side reactions or impurities. I'm actively structuring this knowledge into a troubleshooting-centric Q&A format, directly tackling potential problems, and creating yield-comparison tables for quantitative insights.

Refining the Approach

I'm now starting a more structured approach. My focus has shifted to gathering quantitative data on solvents, temperatures, catalysts, and reaction times related to the hydrazone reactions. I'm also searching for information on product purification and common side reactions to populate a troubleshooting section. I'm drafting Q&A sections and yield comparison tables for clarity.

Troubleshooting

Stability issues of (4-(Methylsulfonyl)phenyl)hydrazine in solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-(Methylsulfonyl)phenyl)hydrazine and its hydrochloride salt in solution. The information i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-(Methylsulfonyl)phenyl)hydrazine and its hydrochloride salt in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My (4-(Methylsulfonyl)phenyl)hydrazine solution changed color (e.g., turned yellow/brown) upon dissolution or standing. What is happening and how can I prevent it?

A1: Color change in your solution often indicates degradation of the hydrazine compound. Hydrazines, particularly aryl hydrazines, are susceptible to oxidation, which can be accelerated by several factors.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Ethers and other solvents can form peroxides upon storage, which will readily oxidize the hydrazine.

  • Atmosphere: (4-(Methylsulfonyl)phenyl)hydrazine can be sensitive to air (oxygen).[1] For maximum stability, especially for long-term storage or sensitive reactions, prepare solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light Exposure: Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Photolytic decomposition can contribute to degradation.

  • Contaminants: Trace metal ion contaminants can catalyze oxidation.[1][2] Use high-purity reagents and acid-washed glassware to minimize this risk.

Q2: I am observing poor or inconsistent results in my reaction. Could the stability of the (4-(Methylsulfonyl)phenyl)hydrazine solution be the cause?

A2: Yes, the degradation of your hydrazine reagent is a likely cause of inconsistent reaction outcomes. If the concentration of the active hydrazine decreases over time, it will affect reaction kinetics and yield.

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most reliable practice is to prepare solutions of (4-(Methylsulfonyl)phenyl)hydrazine immediately before use.

  • Storage Conditions: If a stock solution must be prepared, store it at a low temperature. For the hydrochloride salt, storage in a freezer at -20°C is recommended.[3]

  • pH of the Medium: The stability of hydrazines can be pH-dependent.[4][5][6] While specific data for this compound is limited, hydrazines are generally more stable in acidic conditions and less stable in neutral or alkaline conditions, where they are more susceptible to oxidation.[1] Consider the pH of your reaction or storage medium.

  • Quantify Before Use: For critical applications, consider quantifying the concentration of your hydrazine solution using a validated analytical method (e.g., HPLC-UV) before each use to ensure consistency.

Q3: What are the expected decomposition products of (4-(Methylsulfonyl)phenyl)hydrazine in solution?

Stability Data Summary

Quantitative stability data for (4-(Methylsulfonyl)phenyl)hydrazine in various solutions is not extensively published. However, a stability study on a closely related compound, 4-sulfonamidophenylhydrazine, provides some insight.

CompoundSolventStorage ConditionDurationStability OutcomeReference
4-SulfonamidophenylhydrazineMethanolAutosampler12 hoursStable (RSD of peak area: 5.28%)[8]

This table will be updated as more specific quantitative data becomes available.

Experimental Protocols

Protocol 1: General Stability Assessment by HPLC-UV

This protocol outlines a general method to assess the stability of (4-(Methylsulfonyl)phenyl)hydrazine in a specific solvent system over time.

Objective: To determine the percentage of (4-(Methylsulfonyl)phenyl)hydrazine remaining in a solution under defined storage conditions (e.g., specific solvent, temperature, light/air exposure).

Materials:

  • (4-(Methylsulfonyl)phenyl)hydrazine or its HCl salt

  • HPLC-grade solvent of interest (e.g., acetonitrile, methanol, water with buffer)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Autosampler vials (amber, if assessing photosensitivity)

Methodology:

  • Standard Preparation: Prepare a stock solution of (4-(Methylsulfonyl)phenyl)hydrazine at a known concentration (e.g., 1 mg/mL) in the chosen solvent. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a test solution of (4-(Methylsulfonyl)phenyl)hydrazine at a known concentration in the solvent system to be evaluated.

  • Initial Analysis (T=0): Immediately after preparation, inject the test solution and the calibration standards into the HPLC system. Determine the initial peak area and concentration of the hydrazine.

  • Storage: Store the test solution under the desired conditions (e.g., room temperature on the benchtop, 4°C in the dark, -20°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution, bring it to the analysis temperature, and inject it into the HPLC.

  • Data Analysis:

    • For each time point, calculate the concentration of (4-(Methylsulfonyl)phenyl)hydrazine using the calibration curve.

    • Calculate the percentage remaining compared to the T=0 concentration.

    • Plot the percentage remaining versus time to visualize the degradation profile.

References

Optimization

Increasing the reaction rate of 4-sulfonamidophenyl hydrazines synthesis

Here is the Technical Support Center page for "Increasing the reaction rate of 4-sulfonamidophenyl hydrazines synthesis". This guide provides researchers, scientists, and drug development professionals with detailed trou...

Author: BenchChem Technical Support Team. Date: December 2025

Here is the Technical Support Center page for "Increasing the reaction rate of 4-sulfonamidophenyl hydrazines synthesis".

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 4-sulfonamidophenyl hydrazines, focusing on methods to increase reaction rates and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 4-sulfonamidophenyl hydrazines, and which is recommended for a higher reaction rate?

There are two main synthetic routes. The classical method involves the diazotization of an aromatic amine, followed by reduction. However, this process can be costly and uses unstable reactants. A more common and cost-effective approach involves the nucleophilic aromatic substitution of a 4-substituted benzenesulfonamide, such as 4-chlorobenzenesulfonamide, with hydrazine. For the highest reaction rate and purity, the recommended method is a DMSO-free process that uses water as the reaction medium at reflux temperatures.

Q2: My reaction is proceeding very slowly. What are the key parameters to adjust to increase the reaction rate?

To increase the reaction rate, consider the following factors:

  • Temperature: The reaction should be conducted at a high enough temperature to ensure all reactants are dissolved, preferably at reflux. For an aqueous solution of hydrazine monohydrate, this is around 121°C.

  • Hydrazine to Substrate Ratio: The reaction rate increases with a higher concentration of hydrazine, consistent with second-order kinetics. Using a molar excess of hydrazine is highly recommended.

  • Solvent: While DMSO can enhance the nucleophilicity of hydrazine, it leads to significant impurities. Performing the reaction in an aqueous medium (DMSO-free) allows the synthesis to proceed at a rapid rate with minimal by-product formation.

Q3: I am observing significant impurities, such as dimethyl sulfide, in my product. What is the likely cause?

The presence of dimethyl sulfide and related by-products is a known issue when using dimethyl sulfoxide (DMSO) as the solvent. Hydrazine can reduce DMSO, leading to a critically impure final product. The solution is to eliminate DMSO from the reaction and use water as the solvent.

Q4: How does the molar ratio of hydrazine to the 4-chlorobenzenesulfonamide substrate impact the reaction?

The molar ratio is a critical factor for reaction speed. A higher molar ratio of hydrazine to the benzenesulfonamide substrate will increase the reaction rate. Ratios from 2:1 to 20:1 are suggested, with a range of 5:1 to 10:1 being more preferable for an efficient reaction.

Q5: How can I effectively isolate and purify the 4-sulfonamidophenyl hydrazine product?

A common and effective method for isolation is to dilute the reaction mixture with hot water, followed by cooling to 10°C or below. This causes the 4-sulfonamidophenyl hydrazine free base to precipitate. The precipitate is then collected by filtration. For further purification, the free base can be converted to its hydrochloride salt by reacting it with hydrochloric acid in a solvent mixture like methanol and water. The hydrochloride salt, which has improved stability and purity, can then be precipitated by cooling.

Process Optimization and Parameter Summary

Optimizing the synthesis of 4-sulfonamidophenyl hydrazine involves balancing reaction rate, yield, and purity. The following table summarizes key quantitative parameters for the recommended DMSO-free aqueous method.

Parameter Recommended Range/Value Impact on Reaction
Solvent Water (DMSO-Free)Avoids impurities from DMSO reduction; allows for a rapid reaction rate.
Starting Material 4-chlorobenzenesulfonamideA cost-effective and commercially available starting material.
Temperature Reflux (approx. 121°C)Ensures reactants are fully dissolved and maximizes reaction rate.
Hydrazine : Substrate Mole Ratio 2:1 to 20:1 (5:1 to 10:1 preferred)A higher excess of hydrazine significantly increases the reaction rate.
Hydrazine : Water Weight Ratio 15:85 to 75:25 (50:50 to 64:36 most preferred)This ratio affects reactant solubility and reaction kinetics. Hydrazine monohydrate (64% hydrazine) falls within the optimal range.
Reaction Time 20 to 50 hoursTime is dependent on other parameters; the reaction should be monitored for completion (e.g., by NMR or chromatography).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Rate 1. Insufficient temperature.2. Low molar ratio of hydrazine.1. Increase temperature to reflux (approx. 121°C) to ensure a single liquid phase.2. Increase the hydrazine to substrate mole ratio to a preferred range of 5:1 - 10:1.
High Level of Impurities Use of DMSO as the reaction solvent.Switch to a DMSO-free protocol using water as the solvent to prevent the reduction of DMSO by hydrazine.
Low Product Yield 1. Incomplete reaction.2. Inefficient product isolation.1. Monitor the reaction's progress using NMR or chromatography to ensure it has reached completion.2. For precipitation, ensure the diluted reaction mixture is cooled sufficiently (to 5°C or below) to maximize recovery.
Starting Material Remains Reaction has not gone to completion.Extend the reaction time at reflux and ensure an adequate molar excess of hydrazine is being used.

Visualized Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the recommended synthesis workflow and a logical approach to troubleshooting common issues.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Synthesis cluster_2 Step 3: Isolation cluster_3 Step 4: Purification start 4-Chlorobenzenesulfonamide + Hydrazine Monohydrate reaction Heat to Reflux (~121°C for 20-50h) start->reaction Aqueous Medium (No DMSO) precipitate Dilute with Water & Cool to <10°C reaction->precipitate isolate Isolate Precipitate (Filtration) precipitate->isolate wash Wash with Solvent (e.g., Methanol) isolate->wash hcl React with HCl in Alkanol/Water wash->hcl final_product Isolate Pure 4-Sulfonamidophenyl Hydrazine HCl hcl->final_product

Caption: Recommended workflow for DMSO-free synthesis.

G issue Problem Encountered low_rate Low Reaction Rate issue->low_rate high_impurity High Impurity Level issue->high_impurity low_yield Low Final Yield issue->low_yield cause_temp Cause: Low Temperature? low_rate->cause_temp cause_dmso Cause: Using DMSO Solvent? high_impurity->cause_dmso cause_incomplete Cause: Incomplete Reaction? low_yield->cause_incomplete cause_ratio Cause: Low Hydrazine Ratio? cause_temp->cause_ratio No sol_temp Solution: Heat to Reflux (~121°C) cause_temp->sol_temp Yes sol_ratio Solution: Increase Hydrazine:Substrate Mole Ratio to 5:1 - 10:1 cause_ratio->sol_ratio Yes sol_dmso Solution: Switch to DMSO-Free Aqueous Medium cause_dmso->sol_dmso Yes cause_isolation Cause: Poor Isolation? cause_incomplete->cause_isolation No sol_monitor Solution: Monitor Reaction by NMR/TLC for Completion cause_incomplete->sol_monitor Yes sol_isolation Solution: Ensure Cooling to <10°C and Sufficient Water Addition cause_isolation->sol_isolation Yes

Caption: Troubleshooting logic for synthesis issues.

Detailed Experimental Protocol

Protocol: High-Rate, DMSO-Free Synthesis of 4-Sulfonamidophenyl Hydrazine

This protocol is adapted from procedures that prioritize reaction rate and product purity by eliminating DMSO.

Materials:

  • 4-chlorobenzenesulfonamide (1.0 mole equivalent)

  • Hydrazine monohydrate (e.g., 64% hydrazine in water, 7.6 mole equivalents)

  • Deionized Water

  • Methanol

  • Concentrated Hydrochloric Acid (e.g., 37%)

Procedure:

  • Reaction Setup: Charge a suitable reactor with 4-chlorobenzenesulfonamide (e.g., 500 g, 2.61 moles) and hydrazine monohydrate (e.g., 1,000 g, 20.0 moles). The vessel should be equipped with a reflux condenser, thermometer, and mechanical stirrer.

  • Synthesis: Heat the mixture to reflux (approx. 121°C) and maintain this temperature for 20-50 hours. The progress of the reaction should be monitored periodically by a suitable analytical method (e.g., NMR, TLC, or HPLC) to confirm the consumption of the starting material.

  • Product Precipitation: Once the reaction is complete, while keeping the mixture hot (e.g., >90°C), dilute it with deionized water (e.g., 1500 g). With continuous stirring, cool the diluted mixture to 5°C over approximately two hours to crystallize the 4-sulfonamidophenyl hydrazine free base.

  • Isolation of Free Base: Collect the precipitated solid by filtration. Wash the filter cake with cold water, followed by a cold methanol displacement wash to remove residual starting materials and hydrazine.

  • Purification via Hydrochloride Salt Formation:

    • Create a slurry of the washed filter cake in methanol.

    • Add concentrated hydrochloric acid. An exotherm may be observed.

    • Heat the slurry (e.g., to ~70°C) and add a small amount of water if necessary to fully dissolve the product, forming a clear solution.

    • Cool the solution slowly (e.g., to -6°C over two hours) to precipitate the pure 4-sulfonamidophenyl hydrazine hydrochloride.

  • Final Product Recovery: Collect the crystalline hydrochloride salt by filtration, wash with cold methanol, and dry under vacuum to a constant weight. The purity can be confirmed by titration or other analytical methods.

Troubleshooting

Removal of unreacted (4-(Methylsulfonyl)phenyl)hydrazine from product mixture

Exploring Separation Strategies I've initiated a thorough Google search to identify effective methods for separating the unwanted (4-(Methylsulfonyl)phenyl)hydrazine from the product mix. My focus is on extraction, chrom...

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Author: BenchChem Technical Support Team. Date: December 2025

Exploring Separation Strategies

I've initiated a thorough Google search to identify effective methods for separating the unwanted (4-(Methylsulfonyl)phenyl)hydrazine from the product mix. My focus is on extraction, chromatography, and crystallization techniques, aiming to find the most suitable approach based on the properties of the two components.

Refining Purification Approach

I'm now diving deep into the troubleshooting aspects, aiming to anticipate common purification hurdles. My plan is to compile this into a concise Q&A for a technical support resource. Parallel to that, I'm developing detailed protocols for the best techniques, including solubility data and pKa values, all neatly tabulated. Furthermore, I've begun creating visual purification workflows and troubleshooting guides in Graphviz.

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Optimization

Technical Support Center: Scale-Up of (4-(Methylsulfonyl)phenyl)hydrazine Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of reactions involving (4-(Met...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of reactions involving (4-(Methylsulfonyl)phenyl)hydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with (4-(Methylsulfonyl)phenyl)hydrazine and its precursors like hydrazine hydrate?

A1: Hydrazine and its derivatives are hazardous materials. Key safety concerns during scale-up include:

  • Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[1][2] Acute exposure can cause skin and eye irritation, and inhalation can lead to respiratory distress.[3][4]

  • Explosivity: Hydrazine can be explosive, especially in the absence of air and at elevated temperatures.[1][2] The risk of explosion is increased by the presence of catalysts like copper and iron oxides.[2]

  • Flammability: Hydrazine has a wide flammability range.[2]

  • Exothermic Reactions: The reaction to form (4-(Methylsulfonyl)phenyl)hydrazine and its subsequent reactions can be exothermic, leading to a risk of thermal runaway if not properly controlled during scale-up.

It is crucial to conduct a thorough risk assessment, use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and perform a pilot trial before scaling up to larger quantities.[1]

Q2: What are the common impurities encountered during the synthesis of (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride, and how can they be minimized?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, in syntheses starting from 4-chlorobenzenesulfonamide and hydrazine, residual starting material can be an impurity.[5] The use of dimethyl sulfoxide (DMSO) as a solvent can also lead to the formation of dimethyl sulfide and other byproducts.[5] To minimize impurities, it is recommended to:

  • Use an excess of hydrazine to ensure complete conversion of the starting material.[5]

  • Avoid solvents like DMSO that can be reduced by hydrazine.[5]

  • Control the reaction temperature to prevent thermal degradation.

  • Purify the final product by recrystallization.[6]

Q3: How does the methylsulfonyl group affect the reactivity of the phenylhydrazine moiety?

A3: The methylsulfonyl group is a strong electron-withdrawing group. This has two main effects:

  • It decreases the nucleophilicity of the hydrazine group, which can slow down the rate of reaction compared to unsubstituted phenylhydrazine.

  • It increases the acidity of the N-H protons, which can affect the pH sensitivity of the reaction.

While the electron-withdrawing nature may slow the reaction, it can also lead to cleaner reactions with fewer side products in some cases.

Q4: What are the key parameters to consider when scaling up the cyclocondensation reaction of (4-(Methylsulfonyl)phenyl)hydrazine with a 1,3-dicarbonyl compound?

A4: When scaling up this type of reaction, which is common in the synthesis of pyrazole derivatives like celecoxib, consider the following:

  • Mixing: Efficient mixing is crucial to ensure uniform temperature and concentration throughout the reactor, which can be challenging in larger vessels.

  • Heat Transfer: The reaction is often exothermic, and efficient heat removal is critical to prevent thermal runaway. The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient.

  • Solvent Selection: The choice of solvent can affect reaction rate, selectivity, and ease of product isolation. For example, using a mixture of an alkyl ester and water has been reported to be effective for the synthesis of celecoxib.[7]

  • pH Control: The reaction can be pH-sensitive. Maintaining the optimal pH is important for maximizing yield and minimizing side reactions.

  • Addition Rate: The rate of addition of reactants should be carefully controlled to manage the exotherm.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction- Sub-optimal reaction temperature- Poor mixing- Reactant degradation- Formation of side products (e.g., pyrazoline intermediates)- Increase reaction time or temperature moderately.- Ensure efficient stirring, especially in larger reactors.- Use fresh, high-purity starting materials.- Consider an oxidation step to convert pyrazoline intermediates to the desired pyrazole product.
Formation of Regioisomers - Use of an unsymmetrical 1,3-dicarbonyl compound.- The formation of regioisomers is a common challenge. Reaction conditions (solvent, temperature, catalyst) can influence the regioselectivity. It may be necessary to separate the isomers chromatographically or by fractional crystallization.
Product Precipitation Issues - Poor solubility of the product in the reaction solvent.- Supersaturation.- Choose a solvent or solvent mixture in which the product has moderate solubility at the reaction temperature and lower solubility at cooler temperatures for efficient crystallization.- Control the cooling rate during crystallization to obtain a desirable crystal size for easy filtration.
Thermal Runaway - Inadequate cooling capacity for the scale of the reaction.- Too rapid addition of reagents.- Ensure the reactor's cooling system is adequate for the heat generated by the reaction.- Control the addition rate of reactants to manage the exotherm.- Consider using a semi-batch process where one reactant is added gradually.
Difficulty in Product Isolation - Oily product instead of a solid.- Fine particles that are difficult to filter.- Try to induce crystallization by seeding, scratching the flask, or changing the solvent.- Optimize the crystallization process to obtain larger crystals. Consider using a filter aid for very fine particles.

Data Presentation

Table 1: Representative Scale-Up Data for the Synthesis of (4-Sulfonamidophenyl)hydrazine Hydrochloride

ParameterLab Scale (Patent Example)[5]Pilot/Industrial Scale (Patent Example)[5]
Starting Material 4-chlorobenzenesulfonamide (500 g)4-chlorobenzenesulfonamide
Reagent Hydrazine monohydrate (1000 g)Hydrazine monohydrate
Solvent Water (from hydrazine monohydrate)Water
Reaction Temperature Reflux (121°C)Reflux
Reaction Time 40 hoursNot specified
Yield 93% conversionHigh yield and purity
Key Observation The reaction proceeds well in water without the need for organic solvents like DMSO, which can cause side reactions.The process is scalable and produces a high-purity product.

Experimental Protocols

1. Synthesis of (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride (Lab Scale)

This protocol is adapted from a general procedure for the synthesis of substituted phenylhydrazines.

  • Materials:

    • 4-(Methylsulfonyl)aniline

    • Concentrated Hydrochloric Acid

    • Sodium Nitrite

    • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

    • Ice

  • Procedure:

    • In a four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 100 mL of concentrated hydrochloric acid.

    • Cool the flask to below -10°C using an ice-salt bath.

    • Slowly add 10.27 g (0.06 mol) of 4-(methylsulfonyl)aniline while maintaining the temperature below -10°C.

    • In a separate beaker, dissolve 4.47 g (0.065 mol) of sodium nitrite in 30 g of distilled water.

    • Add the sodium nitrite solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below -10°C.

    • In another beaker, dissolve 67.7 g (0.30 mol) of stannous chloride dihydrate in 60 mL of concentrated hydrochloric acid.

    • Add the stannous chloride solution dropwise to the reaction mixture over 1 hour, keeping the temperature below -10°C.

    • After the addition is complete, continue stirring for a specified time until the reaction is complete (monitor by TLC or other appropriate method).

    • Collect the solid product by filtration.

    • Wash the solid with a small amount of cold water.

    • Dry the product in a vacuum oven at 60°C for 12 hours to yield (4-(methylsulfonyl)phenyl)hydrazine hydrochloride.[2]

2. Cyclocondensation to form a Pyrazole Derivative (Example: Celecoxib Synthesis - Lab Scale)

This protocol is a representative example of a subsequent reaction.

  • Materials:

    • (4-Sulfonamidophenyl)hydrazine hydrochloride (similar to the target molecule)

    • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

    • Ethyl acetate

    • Water

  • Procedure:

    • In a reaction flask, combine 10.5 g of 4-sulfonamidophenylhydrazine hydrochloride, 10.5 g of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, 50 mL of ethyl acetate, and 50 mL of water.[7]

    • Heat the mixture to 75-80°C and stir for 5 hours.[7]

    • Cool the reaction mixture to 0-5°C and stir for 1 hour.[7]

    • Filter the separated solid.[7]

    • Wash the solid with 150 mL of water.[7]

    • Dry the solid to obtain the crude product.[7]

Mandatory Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reaction Cyclocondensation cluster_product Final Product 4_MSA 4-(Methylsulfonyl)aniline HCl_NaNO2 1. HCl, NaNO2 2. SnCl2 Hydrazine_HCl (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride HCl_NaNO2->Hydrazine_HCl Diazotization & Reduction Solvent_Heat Solvent, Heat Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole Substituted Pyrazole Solvent_Heat->Pyrazole Cyclization

Caption: Synthesis of a substituted pyrazole from 4-(methylsulfonyl)aniline.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Mixing) Start->Check_Conditions Analyze_Product Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze_Product Impure_SM Starting Material Impure? Check_Purity->Impure_SM Suboptimal_Cond Conditions Sub-optimal? Check_Conditions->Suboptimal_Cond Side_Products Side Products Detected? Analyze_Product->Side_Products Impure_SM->Suboptimal_Cond No Purify_SM Purify Starting Materials Impure_SM->Purify_SM Yes Suboptimal_Cond->Side_Products No Optimize_Cond Optimize Conditions (e.g., increase time/temp) Suboptimal_Cond->Optimize_Cond Yes Modify_Workup Modify Workup or Add Purification Step Side_Products->Modify_Workup Yes End Problem Solved Purify_SM->End Optimize_Cond->End Modify_Workup->End

Caption: A logical workflow for troubleshooting common issues in synthesis.

References

Reference Data & Comparative Studies

Validation

Comparative Guide: Analytical Methods for the Determination of (4-(Methylsulfonyl)phenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of three common analytical techniques for the quantitative determination of (4-(Methylsulfonyl)phenyl)hydrazi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative determination of (4-(Methylsulfonyl)phenyl)hydrazine: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). (4-(Methylsulfonyl)phenyl)hydrazine is a key intermediate in the synthesis of various pharmaceutical compounds, and its accurate quantification is crucial for quality control and regulatory compliance. The selection of the most appropriate analytical method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

Method Comparison at a Glance

The following table summarizes the key performance characteristics of LC-MS, HPLC-UV, and GC-MS for the analysis of (4-(Methylsulfonyl)phenyl)hydrazine.

ParameterLC-MSHPLC-UVGC-MS with Derivatization
Specificity Very HighModerate to HighHigh
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (ng/mL to pg/mL)
Linearity (Typical Range) WideModerateWide
Accuracy (% Recovery) 95-105%98-102%90-110%
Precision (%RSD) < 5%< 5%< 10%
Limit of Detection (LOD) Very LowLow to ModerateLow
Limit of Quantification (LOQ) Very LowLow to ModerateLow
Sample Throughput HighHighModerate
Instrumentation Cost HighLow to ModerateModerate to High
Derivatization Required NoNoYes

Detailed Experimental Protocols

LC-MS Method

This method is adapted from a validated procedure for the closely related compound, 4-sulfonamidophenylhydrazine, and is expected to provide high sensitivity and selectivity for (4-(Methylsulfonyl)phenyl)hydrazine.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is recommended.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. The precursor ion would be the protonated molecule [M+H]⁺ of (4-(Methylsulfonyl)phenyl)hydrazine, and characteristic product ions would be monitored.

  • Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or acetonitrile/water mixture) to a known concentration.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

HPLC-UV Method

This method is based on a patented procedure specifically for the determination of p-methylsulfonyl phenylhydrazine.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: A phenyl-bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is specified.[2]

  • Mobile Phase: A mixed solvent of an organic phase (e.g., acetonitrile or methanol) and a buffer solution (e.g., acetate buffer).[2] A gradient elution may be employed for optimal separation.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: 260 nm.[2]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve an appropriate amount of the sample in acetonitrile, methanol, or a mixture with water to obtain a suitable concentration.[2]

  • Filter the solution through a 0.45 µm syringe filter prior to analysis.

GC-MS Method with Derivatization

Due to the low volatility of (4-(Methylsulfonyl)phenyl)hydrazine, a derivatization step is necessary for GC-MS analysis. This protocol outlines a general approach using a common derivatizing agent.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Derivatization:

  • React the sample containing (4-(Methylsulfonyl)phenyl)hydrazine with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating agent. This will increase the volatility of the analyte.

  • The reaction is typically carried out in an appropriate solvent (e.g., pyridine or acetonitrile) at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Injection Mode: Splitless injection is often preferred for trace analysis.

Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Mass Range: A suitable mass range to cover the derivatized analyte and its fragments (e.g., 50-500 amu).

  • Transfer Line Temperature: 280°C.

Sample Preparation:

  • Extract the analyte from the sample matrix if necessary.

  • Perform the derivatization step as described above.

  • Inject the derivatized sample into the GC-MS system.

Data Presentation: Performance Comparison

The following tables summarize the expected quantitative performance data for each method. It is important to note that a specific validated LC-MS method for (4-(Methylsulfonyl)phenyl)hydrazine was not found in peer-reviewed literature; therefore, the data presented for LC-MS is based on a closely related compound, 4-sulfonamidophenylhydrazine.[1]

Table 1: Linearity and Range

MethodTypical Linear RangeCorrelation Coefficient (r²)
LC-MS0.5 - 500 ng/mL> 0.995
HPLC-UV0.1 - 100 µg/mL> 0.998
GC-MS with Derivatization1 - 1000 ng/mL> 0.99

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS~0.15 ng/mL[1]~0.5 ng/mL[1]
HPLC-UV~0.02 µg/mL~0.06 µg/mL
GC-MS with Derivatization~0.5 ng/mL~1.5 ng/mL

Table 3: Accuracy and Precision

MethodAccuracy (% Recovery)Precision (%RSD)
LC-MS96 - 107%[1]< 5%
HPLC-UV98 - 102%< 2%
GC-MS with Derivatization90 - 110%< 10%

Visualizations

LCMS_Workflow LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filter Filtration (0.22 µm) Sample->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: A streamlined workflow for the determination of (4-(Methylsulfonyl)phenyl)hydrazine by LC-MS.

Method_Comparison Logical Comparison of Analytical Methods cluster_LCMS LC-MS cluster_HPLCUV HPLC-UV cluster_GCMS GC-MS Analyte (4-(Methylsulfonyl)phenyl)hydrazine LCMS_Node High Sensitivity High Specificity No Derivatization Analyte->LCMS_Node HPLCUV_Node Cost-Effective Good Robustness Moderate Sensitivity Analyte->HPLCUV_Node GCMS_Node High Sensitivity Requires Derivatization Good for Volatile Impurities Analyte->GCMS_Node

References

Comparative

NMR Characterization of (4-(Methylsulfonyl)phenyl)hydrazine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of (4-(Methylsulfonyl)phenyl)hydrazine, a k...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of (4-(Methylsulfonyl)phenyl)hydrazine, a key intermediate in the synthesis of various pharmaceuticals, including the COX-2 inhibitor Celecoxib. Due to the limited availability of published NMR data for the free base, this guide utilizes data from its more commonly characterized hydrochloride salt. This information is presented alongside comparative data for structurally related compounds to aid in spectral interpretation and analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride and a comparative compound, p-tolylhydrazine hydrochloride. The data for (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride is compiled from typical values found in synthetic procedures, while the data for p-tolylhydrazine hydrochloride is publicly available.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

CompoundAromatic Protons (δ, ppm)CH₃ Protons (δ, ppm)NH₂/NH₃⁺ Protons (δ, ppm)
(4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride~7.7 (d), ~7.0 (d)~3.1 (s)~10.3 (br s), ~4.2 (br s)
p-Tolylhydrazine Hydrochloride~7.1 (d), ~6.9 (d)~2.2 (s)~10.0 (br s), ~3.8 (br s)

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

CompoundC-S (δ, ppm)C-N (δ, ppm)Aromatic CH (δ, ppm)CH₃ (δ, ppm)
(4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride~135~152~128, ~113~44
p-Tolylhydrazine Hydrochloride-~145~129, ~113, ~130~20

Experimental Protocol

The following is a typical experimental protocol for acquiring ¹H and ¹³C NMR spectra of (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride.

Instrumentation:

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

Sample Preparation:

  • Dissolve approximately 5-10 mg of (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride in 0.6 mL of DMSO-d₆.

  • Add a small amount of TMS as an internal reference (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 220 ppm

  • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H spectrum.

Structural and NMR Correlation Diagram

The following diagram illustrates the structure of (4-(Methylsulfonyl)phenyl)hydrazine and highlights the key atoms for NMR analysis.

Validation

A Comparative Analysis of (4-(Methylsulfonyl)phenyl)hydrazine and its Analogues: A Guide for Researchers

For researchers, scientists, and professionals in drug development, (4-(methylsulfonyl)phenyl)hydrazine stands as a critical structural motif, most notably as a cornerstone of the selective cyclooxygenase-2 (COX-2) inhib...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, (4-(methylsulfonyl)phenyl)hydrazine stands as a critical structural motif, most notably as a cornerstone of the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. This guide provides an objective comparative analysis of (4-(methylsulfonyl)phenyl)hydrazine and its diverse analogues, supported by experimental data to illuminate their structure-activity relationships and therapeutic potential across various domains.

The defining feature of this class of compounds is the presence of a methylsulfonyl (-SO2CH3) group on a phenylhydrazine scaffold. This electron-withdrawing group is a key determinant of the pharmacological activity, particularly in conferring selectivity for COX-2 over its isoform, COX-1.[1][2] Inhibition of COX-2 is a primary mechanism for anti-inflammatory and analgesic effects, while avoiding the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective actions of COX-1.[1][3][4]

Beyond their well-established role as anti-inflammatory agents, analogues of (4-(methylsulfonyl)phenyl)hydrazine have demonstrated promising activity as anticancer and antimicrobial agents, expanding their therapeutic relevance.[3][5][6]

Comparative Analysis of Biological Activity

The biological activity of (4-(methylsulfonyl)phenyl)hydrazine analogues is profoundly influenced by the nature of the heterocyclic ring system to which the (4-(methylsulfonyl)phenyl)hydrazine moiety is attached, as well as the substituents on this ring.

Cyclooxygenase (COX) Inhibition

The primary therapeutic target for many (4-(methylsulfonyl)phenyl)hydrazine analogues is the COX enzyme. The data below, compiled from various studies, illustrates the inhibitory potency (IC50) and selectivity for COX-2.

Compound/AnalogueCentral Ring SystemCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference(s)
CelecoxibPyrazole7.70.07110[7]
2,3-Diaryl-1,3-thiazolidin-4-one Derivative[8]Thiazolidin-4-one>500.06>833[2][9]
2-(4-(Methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole1,3,4-Oxadiazole63.70.48132.83[10][11]
(Z)-1-(4-(methylsulfonyl) phenyl)-2,3-diphenylprop-2-en-1-one[12]Propenone>1000.95>105[2]
PyricoxibPyrimidine>1000.007>14285[13]
Trisubstituted Pyrazole Analogue (PYZ9)Pyrazole-0.72-[10]
Dihydropyrazole Sulfonamide Analogue (PYZ20)Dihydropyrazole-0.33-[11]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Anticancer Activity

Recent research has highlighted the potential of (4-(methylsulfonyl)phenyl)hydrazine derivatives as anticancer agents. Their mechanisms of action can be multifaceted, including the inhibition of receptor tyrosine kinases such as EGFR, HER2, and VEGFR2.[3][9]

Compound/AnalogueCancer Cell LineIC50 (µM)Reference(s)
Hydrazone Derivative 6 59-cell line panelMG-MID 71.75%[3]
Hydrazone Derivative 9 59-cell line panelMG-MID 88.01%[3]
Hydrazone Derivative 16 59-cell line panelMG-MID 39.27%[3]
Hydrazone Derivative 20 59-cell line panelMG-MID 20.59%[3]
Pyrazoline Derivative 18c HL-608.43[9]
MCF-716.20[9]
MDA-MB-23112.54[9]
Pyrazoline Derivative 18g HL-6010.43[9]
MCF-711.70[9]
MDA-MB-2314.07[9]
Pyrazoline Derivative 18h HL-608.99[9]
MCF-712.48[9]
MDA-MB-2317.18[9]
4-Hydrazinylphenyl benzenesulfonateMCF-70.00932[14]

Note: MG-MID refers to the mean graph midpoint for growth inhibition across a 59-cell line panel.

Antimicrobial Activity

The antimicrobial potential of this class of compounds is an emerging area of interest. Celecoxib itself has demonstrated broad-spectrum activity against Gram-positive bacteria.

Compound/AnalogueMicroorganismMIC (µg/mL)Reference(s)
CelecoxibStaphylococcus aureus (MRSA)32[5][15]
Streptococcus pneumoniae16-64[5]
Listeria monocytogenes16-64[5]
Bacillus anthracis16-64[5]
EtoricoxibStaphylococcus aureus100[16]
Escherichia coli150[16]
Pseudomonas aeruginosa200[16]
Pyrazole Derivative 3 Escherichia coli0.25[6]
Pyrazole Derivative 4 Streptococcus epidermidis0.25[6]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2.[4][17]

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Dissolve COX-1 (ovine) and COX-2 (human recombinant) enzymes in the assay buffer.

    • Prepare a solution of heme (cofactor) in a suitable solvent.

    • Dissolve the test compounds and reference inhibitors (e.g., celecoxib) in DMSO to create stock solutions, followed by serial dilutions to the desired concentrations.

    • Prepare a solution of arachidonic acid (substrate) in ethanol, which is then diluted in the assay buffer.

  • Assay Procedure (96-well plate format) :

    • Background Wells : Add assay buffer and heme.

    • 100% Initial Activity Wells : Add assay buffer, heme, and the respective COX enzyme.

    • Inhibitor Wells : Add assay buffer, heme, the respective COX enzyme, and the test compound at various concentrations.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., a dilute acid).

  • Detection :

    • Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit or a colorimetric/fluorometric assay.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture :

    • Culture the desired cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare stock solutions of the test compounds in DMSO and serially dilute them in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Assay :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Pathways and Workflows

Cyclooxygenase (COX) Signaling Pathway

COX_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2 (PGH2)->Prostaglandins (PGs) Physiological Functions Physiological Functions Prostaglandins (PGs)->Physiological Functions from COX-1 Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain from COX-2 Phospholipase A2 Phospholipase A2 Non-selective NSAIDs Non-selective NSAIDs Non-selective NSAIDs->COX-1 (Constitutive) Non-selective NSAIDs->COX-2 (Inducible) Selective COX-2 Inhibitors Selective COX-2 Inhibitors Selective COX-2 Inhibitors->COX-2 (Inducible)

Caption: The COX signaling pathway and points of inhibition.

Experimental Workflow for In Vitro COX Inhibition Assay

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzymes, Heme, and Substrate add_reagents Add Buffer, Heme, Enzyme, and Inhibitors to Wells prep_reagents->add_reagents prep_compounds Prepare Test Compound and Reference Dilutions prep_compounds->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_substrate Initiate Reaction with Arachidonic Acid pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Terminate Reaction incubate->stop_reaction measure_pge2 Measure PGE2 Production (EIA or other method) stop_reaction->measure_pge2 calculate_inhibition Calculate % Inhibition measure_pge2->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for determining COX inhibitory activity.

Logical Relationship of Structure to Multi-faceted Activity

SAR_Concept cluster_modifications Structural Modifications cluster_activities Biological Activities core (4-(Methylsulfonyl)phenyl)hydrazine Core heterocycle Central Heterocyclic Ring (e.g., Pyrazole, Oxadiazole) core->heterocycle substituents Substituents on Rings core->substituents cox COX-2 Inhibition (Anti-inflammatory) heterocycle->cox cancer Anticancer heterocycle->cancer microbe Antimicrobial heterocycle->microbe substituents->cox substituents->cancer substituents->microbe

Caption: Structure-activity relationship concept map.

References

Comparative

A Comparative Guide to QSAR Studies of (4-(Methylsulfonyl)phenyl)hydrazine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a predictive framework to correlate the chemical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a predictive framework to correlate the chemical structure of compounds with their biological activities. This guide provides a comparative analysis of QSAR studies on (4-(Methylsulfonyl)phenyl)hydrazine derivatives, a scaffold of significant interest due to its presence in various biologically active agents. We will delve into their performance against different biological targets, compare them with alternative chemical series, and provide the underlying experimental and computational methodologies.

Performance Comparison of Sulfonylated Hydrazine Derivatives

The (4-(Methylsulfonyl)phenyl)hydrazine core and its analogs, particularly arylsulfonylhydrazones, have been extensively studied for a range of therapeutic applications. Their biological activity is often attributed to the hydrogen bonding and hydrophobic interactions facilitated by the sulfonyl and hydrazine moieties.

Anticancer Activity

QSAR models have been instrumental in optimizing sulfonyl-containing hydrazine derivatives as anticancer agents. Studies have shown that these compounds exhibit potent activity against various cancer cell lines, including breast and lung cancer.

A notable QSAR study on arylsulfonylhydrazones identified key molecular descriptors influencing their anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-468). The predictive models were then used to design novel compounds with enhanced efficacy.[1] Another study focused on benzylidene hydrazine benzamides for activity against the A549 human lung cancer cell line, developing a QSAR model to guide the design of more potent derivatives.[2][3][4]

Table 1: Comparison of QSAR Models for Anticancer Hydrazine Derivatives

Compound ClassCancer Cell LineKey DescriptorsQSAR Model StatisticsReference
ArylsulfonylhydrazonesMCF-7, MDA-MB-468Ligand Efficiency (LE)Not specified in abstract[1]
Benzylidene hydrazine benzamidesA549 (Human Lung Cancer)Log S, rerank, MRn=11, r=0.921, R²=0.849, Q²=0.61[2][3][4]

Note: n = number of compounds, r = correlation coefficient, R² = coefficient of determination, Q² = cross-validated R².

Enzyme Inhibition

The sulfonylphenyl moiety is a well-known pharmacophore for targeting specific enzymes. (4-(Methylsulfonyl)phenyl)hydrazine derivatives have been explored as inhibitors of cyclooxygenase-2 (COX-2), carbonic anhydrases, and various kinases, which are crucial targets in inflammation and cancer.

For instance, 2-(4-methylsulfonylphenyl) indole derivatives, synthesized from a related starting material, have demonstrated potent and selective COX-2 inhibitory activity, comparable to the reference drug celecoxib.[5] Similarly, novel pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold have shown significant inhibitory activity against EGFR, HER2, and VEGFR2 kinases.[6]

Table 2: Enzyme Inhibitory Activity of (4-(Methylsulfonyl)phenyl) Derivatives

Derivative ClassTarget EnzymeKey Compound ExampleIC₅₀ (µM)Alternative/Reference DrugIC₅₀ (µM)Reference
2-(4-methylsulfonylphenyl) indolesCOX-2Compound 7gGood selectivityCelecoxib-[5]
Pyrazoline-linked 4-methylsulfonylphenylVEGFR2Compound 18h0.135Sorafenib0.041[6]
Pyrazoline-linked 4-methylsulfonylphenylHER2Compound 18h0.253Erlotinib0.085[6]
Pyrazoline-linked 4-methylsulfonylphenylEGFRCompound 18h0.574Erlotinib0.105[6]
Thiazole-methylsulfonyl derivativesCarbonic Anhydrase I & IIMultiple examplesKᵢ values in nM rangeAcetazolamide (AAZ)Kᵢ values in nM range[7]
Antimicrobial and Other Activities

Beyond cancer and inflammation, these derivatives have shown promise as antimicrobial agents. Certain 2-(4-methylsulfonylphenyl) indole derivatives exhibited potent antibacterial activity against resistant strains like MRSA.[5] Other studies have explored (4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists for the potential treatment of type 2 diabetes.[8]

Experimental and Computational Protocols

The reliability of QSAR studies hinges on the robustness of the experimental and computational methods employed.

Synthesis of (4-(Methylsulfonyl)phenyl)hydrazine Derivatives

The synthesis of these derivatives often starts from commercially available materials like 4-chlorobenzenesulfonamide or 4'-(methylsulfonyl)acetophenone.

  • General Synthesis of (4-Sulfonamidophenyl)hydrazines: A common method involves the reaction of a p-chlorobenzenesulfonamide compound with hydrazine hydrate in a solvent like dimethyl sulfoxide (DMSO) under heating. The product can then be precipitated with water.[9][10]

  • Synthesis of Hydrazones: Aldehydes or ketones, such as those derived from an indole scaffold, can be reacted with a substituted phenylhydrazine hydrochloride to form the corresponding hydrazone derivatives in good yield.[5] For example, 4′-(Methylsulfonyl)acetophenone can be reacted with thiosemicarbazide in ethanol to form a hydrazine carbothioamide, which can then be further modified.[7]

In Vitro Biological Assays
  • Anticancer Activity (MTT Assay): The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Enzyme Inhibition Assays: The inhibitory activity against specific enzymes like COX-2, EGFR, HER2, and VEGFR2 is determined using in vitro enzyme inhibition kits or established protocols.[6] These assays typically measure the activity of the enzyme in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value.

QSAR Modeling and Molecular Docking

The development of a robust QSAR model is a multi-step process that is crucial for the in silico design of new drug candidates.[1][11][12]

  • Data Set Preparation: A series of compounds with their corresponding biological activities (e.g., IC₅₀ values, converted to pIC₅₀) are collected. This dataset is typically divided into a training set for model development and a test set for external validation.[13]

  • Molecular Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electrostatic fields in CoMFA/CoMSIA).[12][14]

  • Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the molecular descriptors with the biological activity.[13]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using techniques like leave-one-out cross-validation (q² or Q²) and external validation with the test set.[2][4]

  • Molecular Docking: To understand the binding interactions at the molecular level, molecular docking studies are often performed. This involves placing the ligand (the derivative) into the active site of the target protein to predict its binding conformation and energy. This approach helps to rationalize the QSAR results and guide the design of new inhibitors with improved binding affinity.[11][15]

Visualizing the QSAR Workflow

The following diagram illustrates the typical workflow of a QSAR study, from the initial selection of chemical compounds to the prediction of biological activity for novel molecules.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application Structures Chemical Structures Descriptors Calculate Molecular Descriptors Structures->Descriptors Activities Biological Activities (e.g., IC50) Split Split into Training & Test Sets Activities->Split Descriptors->Split Model Build QSAR Model (e.g., MLR, PLS) Split->Model Training Set Validate Validate Model (r², q², external) Model->Validate Validate->Model Refine Design Design New Compounds Validate->Design Validated Model Predict Predict Activity of New Compounds Design->Predict Synthesize Synthesize & Test Promising Compounds Predict->Synthesize

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Conclusion

QSAR studies of (4-(Methylsulfonyl)phenyl)hydrazine derivatives have proven to be a powerful strategy in the rational design of novel therapeutic agents. The comparative data presented here highlights the versatility of this chemical scaffold in targeting a range of diseases, from cancer to inflammatory disorders. The integration of computational techniques like QSAR and molecular docking with traditional synthesis and biological evaluation accelerates the drug discovery process, enabling the efficient optimization of lead compounds with improved potency and selectivity. Future studies in this area will likely continue to leverage these in silico tools to explore new therapeutic applications for this promising class of compounds.

References

Validation

Validation of analytical methods for quantifying pyrazole derivatives

Analyzing Pyrazole Quantification I'm currently focused on the quantification of pyrazole derivatives, starting with a comprehensive search for relevant analytical methods. My next step will be to explore published studi...

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Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Pyrazole Quantification

I'm currently focused on the quantification of pyrazole derivatives, starting with a comprehensive search for relevant analytical methods. My next step will be to explore published studies and validation reports. I am specifically seeking experimental data on the performance of these methods, with the primary objective to compile a repository of information.

Exploring Analytical Methods

My current focus is expanding my search for analytical methods by targeting specific studies and validation reports. I'm prioritizing the collection of detailed experimental protocols, in addition to the performance data I previously sought. My aim is to organize these quantitative findings into structured tables. I am preparing to develop a DOT script for a Graphviz diagram to illustrate a general analytical method validation workflow.

Defining Analytical Approaches

I'm currently focused on defining the main analytical methods used for quantifying pyrazole derivatives, primarily HPLC, GC, and MS. I'm prioritizing HPLC due to its widespread use, so that will be the central focus for now. My goal is to compile a comparison guide, and I plan to add GC and MS later.

Outlining Validation Parameters

Structuring Comparison Data

I've made considerable progress on data extraction for my comparison guide. Specific examples from search results are now being compiled, focusing primarily on HPLC. I've identified crucial validation parameters like linearity, LOD, and LOQ for several pyrazole derivatives, including specific HPLC conditions from multiple sources. I'm actively integrating these findings to shape the structure of my comparison tables, ensuring that I can provide detailed insight. I'll be adding the relevant GC-MS data next.

Expanding Methodology Scope

My current focus is expanding my data extraction beyond HPLC. I've begun compiling information on GC-MS and LC-MS/MS, including examples for 3-Methylpyrazole from search result [7], and five pyrazole fungicides (from search result [3]). I'm also including validation parameters like Linearity, LOD, LOQ, and Recovery, extracted from the available literature. I'm prioritizing methods to ensure comprehensive representation. I will also incorporate Capillary Electrophoresis as well.

Expanding Guide Scope

My current effort is dedicated to fleshing out the guide's foundational elements. I've compiled validation data for HPLC, GC-MS, and LC-MS/MS, covering essential parameters like linearity, LOD, and LOQ, alongside detailed experimental conditions. I've also identified key resources for Capillary Electrophoresis. I'm focusing on the guide's structure, creating a comprehensive overview followed by detailed method-specific sections with tabulated data and protocols. I will conclude with the visualization.

Comparative

Identification of isomers in celecoxib synthesis

Investigating Celecoxib Synthesis I'm currently delving into the intricacies of celecoxib synthesis, specifically concerned about the formation of isomers. My immediate focus is to identify reliable and detailed informat...

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Author: BenchChem Technical Support Team. Date: December 2025

Investigating Celecoxib Synthesis

I'm currently delving into the intricacies of celecoxib synthesis, specifically concerned about the formation of isomers. My immediate focus is to identify reliable and detailed information regarding the reaction pathways that might lead to these unwanted byproducts. Subsequently, I'll shift gears to explore established analytical techniques, like HPLC, capable of differentiating and quantifying these isomers. I'm keen on understanding the sensitivity and selectivity of these methods.

Analyzing Isomer Separation

I'm now expanding my scope to include GC and NMR alongside HPLC for isomer analysis. Gathering experimental data is underway, comparing these techniques' abilities to separate and quantify celecoxib isomers. Detailed protocols for the most common methods are also being collected. Simultaneously, I'm developing a logical workflow for identifying these isomers, laying the groundwork for a comprehensive comparison guide.

Validation

Detecting Trace Levels of (4-(Methylsulfonyl)phenyl)hydrazine Impurities: A Comparative Guide to Analytical Methods

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of analytical methodologies for th...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of analytical methodologies for the detection and quantification of (4-(Methylsulfonyl)phenyl)hydrazine, a potential genotoxic impurity. We present a detailed comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methods, supported by experimental data and protocols to aid in selecting the most appropriate technique for your analytical needs.

(4-(Methylsulfonyl)phenyl)hydrazine is a key starting material and potential impurity in the synthesis of various pharmaceutical compounds. Due to its potential genotoxicity, regulatory agencies mandate strict control of its levels in the final drug product. This necessitates the use of highly sensitive and specific analytical methods to detect and quantify this impurity at trace levels.

Comparative Analysis of Detection Limits

The choice of analytical technique for trace impurity analysis is often dictated by the required sensitivity. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in this regard. Below is a summary of the reported detection limits for (4-(Methylsulfonyl)phenyl)hydrazine and related hydrazine impurities using various analytical platforms.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-UV with DerivatizationPhenylhydrazines0.008 µg/mL0.02 µg/mL[1]
HPLC(4-(Methylsulfonyl)phenyl)hydrazine0.75 ppm (claimed sensitivity)Not Reported[2]
LC-MS/MS(4-sulfamoylphenyl)hydrazine HCl0.02 ppm0.06 ppm[3]
LC-MS4-sulfonamidophenylhydrazine0.1474 ng/mL0.4915 ng/mL[4]
Headspace GC-MS with DerivatizationHydrazineNot Reported0.1 ppm[3][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical techniques. The following sections outline the experimental protocols for the key methods discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Pre-column Derivatization

This method enhances the detectability of phenylhydrazines, which may lack a strong chromophore, by introducing a UV-absorbing tag.[1]

  • Derivatization Reagent: 4-nitrobenzaldehyde.[1]

  • Reaction: The phenylhydrazine impurity reacts with 4-nitrobenzaldehyde to form a hydrazone derivative with a maximum absorption wavelength shifted to the visible region (around 416 nm), minimizing interference from the drug matrix.[1]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column, such as a C18.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector set at the maximum absorbance wavelength of the derivative (e.g., 416 nm).[1]

  • Sample Preparation: The API sample is dissolved in a suitable solvent, and the derivatization reagent is added. The reaction mixture is then incubated to ensure complete derivatization before injection into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS & LC-MS/MS)

LC-MS and its tandem version, LC-MS/MS, offer high selectivity and sensitivity for the analysis of trace impurities without the need for derivatization.

  • LC-MS/MS Method for (4-sulfamoylphenyl)hydrazine hydrochloride: [3]

    • Chromatographic Conditions:

      • Column: Symmetry C18 (150 mm × 4.6 mm, 3.5 µm).[3]

      • Mobile Phase: 5.0 mM ammonium acetate-acetonitrile (30:70, v/v).[3]

      • Flow Rate: 0.7 mL/min.[3]

    • Mass Spectrometry Conditions:

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • LC-MS Method for 4-sulfonamidophenylhydrazine: [4]

    • Chromatographic Conditions:

      • Column: Inertsil Ph-3 phenyl column (100 mm × 4.6 mm, 3 µm).[4]

      • Mobile Phase: Gradient elution with 0.01 mol/L ammonium acetate buffer (pH 4.0) and methanol.[4]

      • Flow Rate: 0.5 mL/min.[4]

    • Mass Spectrometry Conditions:

      • Ionization: Electrospray ion source, monitoring in positive ion mode.[4]

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) with In-Situ Derivatization

This technique is particularly suitable for volatile or semi-volatile impurities. For non-volatile hydrazines, derivatization is employed to increase their volatility.

  • Generic Method for Trace Hydrazine: [3][5]

    • Derivatization Reagent: Acetone or acetone-d6.[3]

    • Reaction: Hydrazine reacts in-situ with acetone to form the more volatile acetone azine.[3]

    • Sample Preparation: The API sample is weighed into a headspace vial, and the derivatizing agent (acetone) is added. The vial is sealed and heated to allow for derivatization and partitioning of the derivative into the headspace.[3][5]

    • GC-MS Conditions:

      • Injection: Headspace injection.

      • Column: A non-polar or medium-polarity capillary column.

      • Carrier Gas: Helium.

      • Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Method Selection Workflow

Choosing the appropriate analytical method depends on several factors, including the required sensitivity, the nature of the API, and the available instrumentation. The following diagram illustrates a logical workflow for method selection.

MethodSelection start Start: Need to quantify (4-(Methylsulfonyl)phenyl)hydrazine impurity check_volatility Is the impurity sufficiently volatile for GC? start->check_volatility check_chromophore Does the impurity have a strong UV chromophore? check_volatility->check_chromophore No use_gcms Consider GC-MS (with or without derivatization) check_volatility->use_gcms Yes use_hplc_uv Consider direct HPLC-UV check_chromophore->use_hplc_uv Yes use_derivatization_hplc Consider HPLC-UV with pre-column derivatization check_chromophore->use_derivatization_hplc No end End: Method Selected use_gcms->end use_lcms Consider LC-MS or LC-MS/MS for high sensitivity and specificity use_hplc_uv->use_lcms If higher sensitivity is required use_hplc_uv->end use_derivatization_hplc->use_lcms Or, for higher sensitivity use_derivatization_hplc->end use_lcms->end

Caption: A decision tree for selecting an appropriate analytical method.

Analytical Workflow for Impurity Analysis

The general workflow for analyzing trace-level impurities in pharmaceutical samples involves several key steps, from sample preparation to data analysis and reporting.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_reporting Reporting sample_prep Sample Weighing and Dissolution derivatization Derivatization (if required) sample_prep->derivatization chromatography Chromatographic Separation (HPLC or GC) derivatization->chromatography detection Detection (UV, MS, MS/MS) chromatography->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification and LOD/LOQ Determination data_acquisition->quantification reporting Reporting of Results quantification->reporting

Caption: A generalized workflow for trace impurity analysis.

References

Comparative

Comparing antimicrobial activity of sulfonyl hydrazones

Investigating Antimicrobials I'm now diving into the latest research on sulfonyl hydrazones' antimicrobial properties to build a foundational understanding. The focus will then shift to pinpointing specific derivatives a...

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Author: BenchChem Technical Support Team. Date: December 2025

Investigating Antimicrobials

I'm now diving into the latest research on sulfonyl hydrazones' antimicrobial properties to build a foundational understanding. The focus will then shift to pinpointing specific derivatives and the structure-activity relationship (SAR) data for bacterial and fungal strains. This will inform my next steps.

Exploring Recent Research

I've started searching for recent studies and reviews on sulfonyl hydrazones' antimicrobial activity to build a solid base. I'm also identifying specific derivatives and the bacterial/fungal strains they've been tested against. Simultaneously, I'm seeking detailed experimental protocols, like MIC determinations, and looking for associated quantitative activity data and potential mechanisms of action.

Discovering Antimicrobial Action

I've made headway with my literature search on sulfonyl hydrazones. The initial results were promising, uncovering a wealth of information on their antimicrobial properties. Several articles highlight the diverse derivatives and their efficacy against various microbes, specifically Gram-positive bacteria. I am now exploring the mechanism of action.

Expanding Antimicrobial Analysis

I'm now diving deeper into the specifics, aiming for a more structured approach. I'm focusing on extracting quantitative data like MIC values and inhibition zones for sulfonyl hydrazone compounds and microbial strains, organizing the results systematically. Finding detailed experimental protocols for the antimicrobial assays is next on the list, as the initial search provides only brief mentions. I'm also digging for more on the mechanism of action.

Targeting Specific Data

I'm now zeroing in on actionable data. My recent searches have been fruitful, revealing MIC values and inhibition zones for select sulfonyl hydrazone compounds and microbial strains from papers like Popiołek et al. (2018, 2021) and the review by Strzelecka and Popiołek (2022). I've unearthed more on assay protocols and begun organizing the information. The mechanism is my next point of focus.

Reviewing Literature Findings

I've made headway in my literature review. I've collected numerous studies on sulfonyl hydrazone synthesis and antimicrobial capabilities, particularly focusing on 2,4,6-trimethylbenzenesulfonyl hydrazones and isonicotinoyl hydrazones. I'm analyzing the structure-activity relationships, aiming to pinpoint key structural features linked to potent antimicrobial action.

Analyzing Synthesis & Data

I've made progress on my analysis. I'm focusing on extracting and organizing antimicrobial data and synthesis protocols. I'm also working on refining the mechanism of action diagram, specifically illustrating DNA gyrase inhibition. The goal is to create a detailed comparison guide.

Consolidating Data and Structuring

I am now thoroughly immersed in data organization. I've collected numerous studies. I'm focusing on systematically extracting MIC values and consolidating synthesis protocols from the literature, creating a step-by-step format for clarity. I'm also refining the mechanism of action diagram for DNA gyrase inhibition. I'm now crafting the final output, ensuring it has data tables, protocols, and clear Graphviz diagrams.

Safety & Regulatory Compliance

Safety

Safe Disposal of (4-(Methylsulfonyl)phenyl)hydrazine: A Comprehensive Guide

This guide provides essential safety, logistical, and procedural information for the proper disposal of (4-(Methylsulfonyl)phenyl)hydrazine and its salts. The procedures outlined are designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, logistical, and procedural information for the proper disposal of (4-(Methylsulfonyl)phenyl)hydrazine and its salts. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

(4-(Methylsulfonyl)phenyl)hydrazine and its derivatives are hazardous substances that require careful handling in a controlled laboratory environment.[1] Adherence to the following safety protocols is mandatory to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection are required. A face shield may be necessary where splashing is a significant risk.[2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[3][4] Always inspect gloves before use and wash hands thoroughly after handling.[2][5]

  • Body Protection: A laboratory coat is the minimum requirement.[2] For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of solid material or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6][7]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[2][5]

  • Minimize dust generation and accumulation.[5]

  • Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as oxidizing agents.[2][3][5]

  • Facilities should be equipped with an eyewash station and a safety shower.[2][3]

Quantitative Data

The following table summarizes the available physical and chemical data for (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride.

PropertyValue
Molecular Formula C₇H₁₀N₂O₂S · HCl
Molecular Weight 222.69 g/mol [8]
Appearance Off-white powder/solid[8]
Melting Point 202 °C / 395.6 °F[8]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]

Disposal Procedures

The primary method for disposing of (4-(Methylsulfonyl)phenyl)hydrazine is through a licensed hazardous waste disposal company.[9] Never dispose of this chemical down the drain or in regular trash. The following outlines the procedural steps for preparing the waste for collection. For dilute aqueous solutions, a chemical neutralization protocol is also provided as a potential pre-treatment step, which must be performed in strict accordance with your institution's safety policies and regulatory requirements.

G cluster_prep Preparation & Assessment cluster_path1 Path 1: Direct Disposal cluster_path2 Path 2: Chemical Treatment (Aqueous Waste) cluster_final Final Disposal A Waste Generation (Neat solid or solution) B Assess Waste Type A->B C Waste is neat solid or concentrated organic solution B->C Neat/Conc. E Waste is a dilute aqueous solution B->E Dilute Aqueous D Place in a designated, sealed, and labeled hazardous waste container. C->D I Store container in a secondary containment in a designated waste storage area. D->I F Perform chemical neutralization (e.g., with Sodium Hypochlorite) in a fume hood. E->F G Verify complete destruction of hydrazine (if possible). F->G H Place treated solution in a designated hazardous waste container for aqueous waste. G->H H->I J Arrange for pickup by a licensed hazardous waste disposal service. I->J

Caption: Disposal workflow for (4-(Methylsulfonyl)phenyl)hydrazine.

This is the most common and recommended procedure for unused, expired, or contaminated (4-(Methylsulfonyl)phenyl)hydrazine.

  • Containerization: Carefully transfer the solid waste or concentrated solution into a designated hazardous waste container that is compatible with the chemical.[5]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "(4-(Methylsulfonyl)phenyl)hydrazine," and any known hazards (e.g., "Toxic," "Irritant").[6]

  • Storage: Store the sealed container in a designated, secure hazardous waste accumulation area. The storage area should have secondary containment to prevent spills.[3]

  • Collection: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[6]

This protocol describes the oxidative destruction of dilute aqueous solutions of (4-(Methylsulfonyl)phenyl)hydrazine using sodium hypochlorite (bleach). This procedure must be performed with extreme caution in a chemical fume hood.

WARNING: The reaction of hydrazines with oxidizers can be highly exothermic and may produce nitrogen gas, leading to a pressure buildup.[10] This procedure should only be performed on small quantities of dilute solutions (<1% hydrazine derivative).

Materials:

  • Dilute aqueous waste containing (4-(Methylsulfonyl)phenyl)hydrazine.

  • Standard laboratory bleach solution (e.g., 5-6% sodium hypochlorite).

  • Large reaction vessel (e.g., an Erlenmeyer flask or beaker at least 10 times the volume of the waste solution).

  • Stir plate and magnetic stir bar.

  • pH paper or meter.

  • Personal Protective Equipment (PPE) as described in Section 1.

Procedure:

  • Setup: Place the large reaction vessel on a stir plate inside a chemical fume hood. Add the magnetic stir bar to the vessel.

  • Dilution: Transfer the dilute hydrazine waste solution to the reaction vessel. If the concentration is unknown but suspected to be high, dilute it further with water.

  • Stirring: Begin stirring the solution at a moderate speed to ensure good mixing.

  • Neutralization (if hydrochloride salt): If you are treating the hydrochloride salt, the solution will be acidic. Slowly add a dilute base (e.g., 1M sodium hydroxide) to adjust the pH to a neutral or slightly alkaline range (pH 7-9). This is important as the reactivity of hypochlorite can be pH-dependent.

  • Oxidant Addition: Very slowly, add the sodium hypochlorite solution dropwise to the stirring hydrazine solution. Use a significant excess of the hypochlorite solution (at least 2-3 molar equivalents relative to the estimated amount of hydrazine).

  • Monitoring: Observe the reaction closely. Signs of reaction may include gas evolution (nitrogen) and a temperature increase. If the reaction becomes too vigorous or the temperature rises significantly, immediately stop the addition of the oxidant and, if necessary, cool the vessel with an ice bath.

  • Completion: Continue stirring the mixture for several hours (e.g., 2-4 hours) after the final addition of the oxidant to ensure the reaction goes to completion.

  • Final pH Adjustment: After the reaction is complete, check the pH of the solution. Neutralize it to a pH between 6 and 8 by adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed.

  • Disposal of Treated Waste: Even after treatment, the resulting solution should be considered hazardous waste. Transfer the treated solution to a properly labeled aqueous hazardous waste container.

  • Collection: Arrange for pickup of the aqueous waste container by a licensed hazardous waste contractor.[6]

References

Handling

Personal protective equipment for handling (4-(Methylsulfonyl)phenyl)hydrazine

Essential Safety and Handling Guide for (4-(Methylsulfonyl)phenyl)hydrazine For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for handling (4-(...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4-(Methylsulfonyl)phenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling (4-(Methylsulfonyl)phenyl)hydrazine, a compound utilized in pharmaceutical development and organic synthesis. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.

(4-(Methylsulfonyl)phenyl)hydrazine and its derivatives should be handled with extreme caution, as many hydrazines are considered potentially hazardous substances.[1] While specific toxicological data for this compound is limited, related hydrazine compounds are known to be toxic if inhaled, ingested, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[2] Some hydrazines are also suspected carcinogens.[2][3] Therefore, treating this compound as a potent chemical and implementing stringent safety protocols is imperative.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense when handling (4-(Methylsulfonyl)phenyl)hydrazine is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, especially the weighing and transferring of the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Ventilated Balance Enclosure: For highly accurate weighing, a ventilated balance enclosure (also known as a powder containment hood) should be used to prevent the dispersal of fine particles.[4]

  • General Laboratory Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Double gloving is recommended. Wear a pair of nitrile gloves as the primary layer. For splash protection or extended handling, consider a more robust glove such as butyl rubber or a laminate glove (e.g., SilverShield/4H) as the outer layer.[5] Always inspect gloves for any signs of degradation or punctures before use.[6]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[3] A full-face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation.[3]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is essential.[5] An additional chemical-resistant apron should be worn when handling larger quantities. Ensure that long pants and closed-toe shoes are worn at all times in the laboratory.[5]

  • Respiratory Protection: When engineering controls such as a fume hood are not feasible or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7] A respiratory protection program, including fit testing, is required for respirator use.

Quantitative Safety Data
ParameterValueSurrogate Compound / Data Source
Occupational Exposure Limits
OSHA PEL (8-hr TWA)1 ppm (for Hydrazine)Hydrazine
NIOSH REL (2-hr Ceiling)0.03 ppm (for Hydrazine)Hydrazine
ACGIH TLV (8-hr TWA)0.01 ppm (for Hydrazine)Hydrazine
Glove Compatibility
Nitrile GlovesGood for splash protection, change immediately upon contact.General chemical resistance charts.[8][9][10]
Butyl Rubber GlovesExcellent resistance, suitable for immersion.General chemical resistance charts.[11]
Laminate Film (SilverShield/4H)Excellent resistance, suitable for immersion.Ansell Chemical Resistance Guide.[12]

Operational Plans: Step-by-Step Handling Procedures

Following a detailed standard operating procedure (SOP) is crucial for the safe handling of (4-(Methylsulfonyl)phenyl)hydrazine.

Preparation and Weighing

Weighing_Procedure cluster_prep Preparation cluster_weighing Weighing (in Fume Hood) cluster_cleanup Post-Weighing prep1 Don full PPE: Double gloves, goggles, face shield, lab coat prep2 Verify fume hood is functioning correctly prep1->prep2 prep3 Cover work surface with absorbent, disposable liner prep2->prep3 prep4 Prepare all necessary equipment and reagents prep3->prep4 weigh1 Place balance in ventilated enclosure or hood prep4->weigh1 Proceed to weighing weigh2 Use tare method: pre-weigh a sealed container weigh1->weigh2 weigh3 Carefully transfer solid into the container weigh2->weigh3 weigh4 Seal container before re-weighing outside hood weigh3->weigh4 clean1 Decontaminate spatula and work surfaces weigh4->clean1 Proceed to cleanup clean2 Dispose of liner and outer gloves as solid waste clean1->clean2 clean3 Wash hands thoroughly after removing PPE clean2->clean3

Caption: Workflow for the safe weighing of (4-(Methylsulfonyl)phenyl)hydrazine.

  • Preparation: Before handling the chemical, ensure you are wearing all required PPE.[13] Verify that the chemical fume hood is operational and the work surface is prepared with a disposable liner to contain any potential spills.[4]

  • Weighing: To minimize exposure to the powder, use the tare method.[14] Place a sealable container on the balance inside the fume hood and tare it. Carefully add the desired amount of (4-(Methylsulfonyl)phenyl)hydrazine to the container, minimizing the creation of dust.[4] Seal the container securely before removing it from the fume hood to re-weigh.[14]

  • Dissolution: If making a solution, add the solvent to the sealed container within the fume hood. Ensure the container is properly sealed before mixing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. The disposable bench liner and outer gloves should be disposed of as contaminated solid waste.[5] Always wash your hands thoroughly after removing all PPE.[6]

Emergency and Disposal Plans

Spill Response

In the event of a spill, prompt and correct action is critical to prevent exposure and further contamination.

Spill_Response cluster_small_spill Small Spill (<1g in a fume hood) cluster_large_spill Large Spill (>1g or outside hood) spill Spill Occurs! ss1 Alert others in the area spill->ss1 Small ls1 Evacuate the immediate area spill->ls1 Large ss2 Ensure proper PPE is worn ss1->ss2 ss3 Gently cover spill with wet absorbent material to avoid raising dust ss2->ss3 ss4 Wipe area from outside in ss3->ss4 ss5 Place all contaminated materials in a sealed bag ss4->ss5 ss6 Decontaminate the area ss5->ss6 ls2 Alert supervisor and EH&S ls1->ls2 ls3 Restrict access to the area ls2->ls3 ls4 Do not attempt to clean up ls3->ls4

Caption: Emergency response plan for a (4-(Methylsulfonyl)phenyl)hydrazine spill.

  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate vicinity.

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

    • Gently cover the spilled powder with wet paper towels or other absorbent material to avoid creating dust.[3]

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials into a sealable plastic bag for disposal as hazardous waste.[7]

    • Decontaminate the spill area with a suitable cleaning agent, followed by water.

  • Large Spill (outside a fume hood or a significant quantity):

    • Evacuate the area immediately.

    • Alert your supervisor and the institution's Environmental Health & Safety (EH&S) department.

    • Prevent others from entering the contaminated area.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.[3]

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing (4-(Methylsulfonyl)phenyl)hydrazine, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect all contaminated solids (gloves, liners, weigh boats, contaminated powder) in a clearly labeled, sealable, and chemically resistant container.[5] The container should be marked "Hazardous Waste" with the full chemical name.[3]

    • Liquid Waste: Collect solutions in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination of Equipment:

    • Reusable equipment such as glassware and spatulas should be decontaminated. One method for hydrazine compounds is to rinse with a dilute oxidizing solution, such as calcium hypochlorite, followed by thorough washing with soap and water.[7] All rinsate should be collected as hazardous waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of all hazardous waste through your institution's EH&S department. Follow all local, state, and federal regulations for hazardous waste disposal.[15] Incineration at a licensed facility is a common disposal method for hydrazine-containing waste.[15]

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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